2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-N,6-dimethylpyridine-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3/c1-4-3-5(10-2)6(9)7(8)11-4/h3H,9H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKJSZWUYSBECM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)Cl)N)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470363 | |
| Record name | 2-CHLORO-N4,6-DIMETHYLPYRIDINE-3,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870135-16-3 | |
| Record name | 2-CHLORO-N4,6-DIMETHYLPYRIDINE-3,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Assessment: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
This guide provides an in-depth technical assessment of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3), a critical heterocyclic building block used in the synthesis of imidazo[4,5-c]pyridine scaffolds for kinase inhibitors.
High-Value Scaffold for Imidazo[4,5-c]pyridine Drug Discovery [1]
Executive Summary
This compound is a functionalized pyridine intermediate characterized by a unique substitution pattern: a chlorine atom at C2, a primary amine at C3, a secondary methylamine at C4, and a methyl group at C6.[1][2] Its strategic importance lies in its ability to undergo cyclization to form imidazo[4,5-c]pyridines , a pharmacophore found in various ATP-competitive kinase inhibitors (e.g., JAK, ALK, and PI3K inhibitors).
This guide details the physicochemical properties, validated synthesis routes, and structural characterization protocols required for its effective utilization in medicinal chemistry.
Physicochemical Profile
The following data aggregates experimental values from certificate of analysis (COA) databases and predicted properties based on structural analogs (e.g., 4-amino-2,6-dimethylpyridine).
Table 1: Core Physical Properties
| Property | Value / Description | Note |
| CAS Number | 870135-16-3 | Unique Identifier |
| IUPAC Name | 2-Chloro-6-methyl-N4-methylpyridine-3,4-diamine | |
| Molecular Formula | C₇H₁₀ClN₃ | |
| Molecular Weight | 155.63 g/mol | |
| Appearance | Off-white to pale yellow solid | Typical for poly-aminopyridines |
| Melting Point | 155°C – 165°C (Predicted) | Derived from analog 2-amino-4,6-dimethylpyridine |
| Boiling Point | ~340°C (Predicted at 760 mmHg) | High due to H-bonding |
| Density | 1.28 ± 0.1 g/cm³ | Calculated |
| LogP | 1.15 ± 0.3 | Moderate lipophilicity |
| pKa (Base) | ~6.5 (Pyridine N), ~3.5 (Aniline N) | Protonation occurs first at ring N |
Solubility Profile
-
High Solubility: DMSO, Dimethylformamide (DMF), Methanol (warm).
-
Moderate Solubility: Dichloromethane (DCM), Ethyl Acetate.
-
Insoluble: Water (neutral pH), Hexanes.
-
Operational Note: For biological assays, prepare stock solutions in DMSO (up to 50 mM).
Synthesis & Manufacturing Strategy
The synthesis of this compound is a controlled two-step process starting from 2,4-dichloro-6-methyl-3-nitropyridine . The regioselectivity of the nucleophilic aromatic substitution (
Step 1: Regioselective
The starting material, 2,4-dichloro-6-methyl-3-nitropyridine, contains two electrophilic centers (C2 and C4).
-
Mechanism: The C4 position is more reactive towards nucleophiles than C2 due to the steric hindrance at C2 (flanked by the nitro group and ring nitrogen) and the para-activation by the ring nitrogen.
-
Protocol: Reaction with methylamine (2.0 eq) in THF or Ethanol at 0°C → RT.
-
Outcome: Exclusive formation of 2-chloro-4-(methylamino)-6-methyl-3-nitropyridine .
Step 2: Nitro Reduction
The nitro group at C3 is reduced to the primary amine.
-
Reagents: Iron powder/NH₄Cl (Bechamp reduction) or Sodium Dithionite.
-
Avoid: Catalytic hydrogenation (H₂/Pd-C) is risky as it may cause dehalogenation (loss of the C2-Chlorine).
-
Outcome: Final product This compound .
Visualization: Synthesis Workflow
The following diagram illustrates the reaction pathway and critical control points.
Caption: Figure 1. Regioselective synthesis pathway from dichloronitropyridine precursor.
Structural Characterization (NMR Logic)
Verifying the correct isomer (N4-methyl vs. N2-methyl or N3-methyl) is essential. The ¹H NMR spectrum provides distinct signals for the methyl groups.[3]
¹H NMR Assignments (DMSO-d₆, 400 MHz)
-
Ring Methyl (C6-CH₃): Singlet, ~2.3 ppm (Integrated 3H).
-
N-Methyl (N4-CH₃): Doublet, ~2.85 ppm (Integrated 3H). Coupled to the NH proton.[4]
-
Primary Amine (C3-NH₂): Broad singlet, ~4.5–5.0 ppm (Integrated 2H). Exchangeable with D₂O.
-
Secondary Amine (C4-NH): Broad quartet or multiplet, ~6.0–6.5 ppm (Integrated 1H).
-
Aromatic Proton (C5-H): Singlet, ~6.5 ppm (Integrated 1H).
Characterization Logic Flow
This logic tree ensures the differentiation of the product from potential regioisomers.
Caption: Figure 2. NMR decision tree for verifying N-methyl substitution pattern.
Handling, Stability, and Safety
Stability
-
Oxidation: Aminopyridines can darken upon exposure to air/light due to oxidation of the amino groups. Store under Argon or Nitrogen .
-
Thermal: Stable up to ~100°C, but avoid prolonged heating without solvent.
-
Storage: Keep at 2–8°C in a tightly sealed container, protected from light.
Safety (GHS Classification)
-
Signal Word: Warning
-
H302: Harmful if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
H335: May cause respiratory irritation.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
References
-
PubChem Compound Summary. (2025). This compound (CAS 870135-16-3).[1][5] National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). Synthesis and Properties of Methylpyridines. Link
-
GuideChem. (2025). Precursor Data: 2,4-Dichloro-6-methyl-3-nitropyridine (CAS 63897-12-1). Link
-
BldPharm. (2025). Product Specifications for Aminochloropicolines. Link
Sources
- 1. 39745-40-9|3-Amino-2-chloro-6-picoline|BLD Pharm [bldpharm.com]
- 2. Page 34-3360001 to 3377500 - Cas List Page - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione Fluorescence Probes, and Tetrahydro-1H,9H-2,10-dioxa-9-azaanthracen-1-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 页面加载中... [china.guidechem.com]
Technical Synthesis Guide: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Executive Summary & Strategic Analysis
The synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine (hereafter Target Molecule 1 ) represents a classic challenge in heterocyclic process chemistry: managing regioselectivity on a poly-functionalized pyridine core. This scaffold is a critical intermediate in the development of ATP-competitive kinase inhibitors (e.g., CDK4/6 or tyrosine kinase inhibitors) where the 3,4-diamine motif serves as a precursor for imidazo[4,5-c]pyridine cyclization.
Key Technical Challenges:
-
Regioselectivity (SNAr): Differentiating between the C2 and C4 electrophilic sites on the chlorinated precursor.
-
Chemoselectivity (Reduction): Reducing the C3-nitro group without hydrodehalogenating the C2-chlorine atom.
-
Safety: Managing the exothermicity of nitration and the handling of energetic nitro-pyridine intermediates.
This guide details a robust, self-validating 4-step pathway starting from the commercially available 4-hydroxy-6-methyl-2-pyridone (or its tautomer 2,4-dihydroxy-6-methylpyridine).
Retrosynthetic Logic
The most reliable disconnection relies on the electronic differentiation of the pyridine ring. We utilize the 2,4-dichloro-6-methyl-3-nitropyridine core. The nitro group at C3 is the "linchpin" substituent—it activates the C4 position for nucleophilic attack via the ortho-effect while sterically hindering the C2 position, ensuring the incoming methylamine attacks C4 exclusively.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the critical SNAr and Reduction steps.
Detailed Experimental Protocols
Step 1: Nitration of the Pyridone Core
Objective: Install the activating nitro group at C3. Reaction: Electrophilic Aromatic Substitution (Nitration).
-
Reagents: 4-Hydroxy-6-methyl-2-pyridone (1.0 eq), Fuming HNO3 (1.5 eq), Glacial Acetic Acid (Solvent).
-
Mechanism: The hydroxyl groups (tautomeric oxo-groups) are strong ortho/para directors. C3 is the preferred site due to dual activation from C2 and C4 oxygens.
Protocol:
-
Suspend 4-hydroxy-6-methyl-2-pyridone (100 g) in glacial acetic acid (400 mL).
-
Cool to 10°C.
-
Add fuming nitric acid dropwise, maintaining internal temperature <25°C (Exothermic!).
-
Heat to 80°C for 2 hours. Evolution of brown fumes (NOx) will occur; use a scrubber.
-
Pour onto crushed ice. The product, 3-nitro-4-hydroxy-6-methyl-2-pyridone , precipitates as a yellow solid.
-
Filter, wash with water, and dry.
-
Yield Target: >85%.
-
QC Check: 1H NMR (DMSO-d6) should show loss of the C3 proton signal.
-
Step 2: Chlorination (Activation)
Objective: Convert hydroxy groups to chloro leaving groups. Reaction: Deoxychlorination.
-
Reagents: POCl3 (Phosphorus Oxychloride, excess), Diethylaniline (Catalyst/Base).
Protocol:
-
Charge the Step 1 nitro-pyridone (50 g) into a reactor.
-
Add POCl3 (250 mL) carefully.
-
Add N,N-diethylaniline (15 mL) to catalyze the reaction.
-
Reflux (approx. 105°C) for 4–6 hours. The slurry will clarify as the dichloride forms.
-
Quench (CRITICAL SAFETY): Distill off excess POCl3 under reduced pressure. Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Do not allow temperature to spike.
-
Extract with Dichloromethane (DCM). Wash organic layer with NaHCO3 (aq) to remove acid traces.
-
Concentrate to obtain 2,4-dichloro-6-methyl-3-nitropyridine .[1]
-
Appearance: Low-melting yellow solid/oil.
-
Stability: Store cold; sensitive to hydrolysis.
-
Step 3: Regioselective SNAr (The Critical Step)
Objective: Selective displacement of C4-Cl by Methylamine.
Logic:
-
C4 Position: Activated by ortho-NO2 and para-Ring Nitrogen. Less sterically hindered.[2]
-
C2 Position: Activated by ortho-NO2 and ortho-Ring Nitrogen, but sterically blocked by the flanking NO2 and Cl.
Protocol:
-
Dissolve 2,4-dichloro-6-methyl-3-nitropyridine (20 g) in THF (200 mL).
-
Cool to -10°C (Low temperature enhances regioselectivity).
-
Add Methylamine (2.0M in THF, 1.1 eq) dropwise over 1 hour.
-
Add Triethylamine (1.2 eq) as an acid scavenger.
-
Stir at 0°C for 3 hours. Monitor by HPLC.
-
Target Peak: Mono-substitution product.
-
Impurity: Bis-substitution (rare at low temp) or C2-isomer.
-
-
Quench with water, extract with Ethyl Acetate.[3]
-
Recrystallize from Ethanol/Water if necessary to remove regioisomers.
-
Product:2-Chloro-4-(methylamino)-6-methyl-3-nitropyridine .
-
Step 4: Chemoselective Reduction
Objective: Reduce C3-NO2 to C3-NH2 without dechlorinating C2.
-
Avoid: Pd/C + H2 (High risk of hydrodehalogenation).
-
Preferred Method: Iron/Ammonium Chloride (Bechamp conditions) or SnCl2.
Protocol:
-
Dissolve Step 3 Nitro-amine (10 g) in Ethanol (100 mL) and Water (25 mL).
-
Add Ammonium Chloride (5 eq) and Iron Powder (5 eq, fine mesh).
-
Heat to reflux (80°C) with vigorous mechanical stirring for 2 hours.
-
Workup: Filter hot through Celite to remove Iron oxides. Wash cake with hot ethanol.
-
Concentrate filtrate. Neutralize with dilute Na2CO3.
-
Extract with DCM or EtOAc. Dry over Na2SO4.
-
Isolate This compound .
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow solid | Visual |
| Purity | >98.0% | HPLC (C18, MeCN/H2O + 0.1% TFA) |
| MS (ESI+) | [M+H]+ = 186.07 (approx) | LC-MS |
| 1H NMR | Distinct singlets for 6-Me and N4-Me. | DMSO-d6 |
| Key Impurity | De-chlorinated analog (Des-chloro) | Must be <0.5% |
Mechanistic & Regioselectivity Pathway
The following diagram illustrates why the methylamine attacks Position 4 preferentially.
Figure 2: Mechanistic rationale for regioselective SNAr at C4 versus C2.
References
-
Nitration & Chlorination Precursors
-
Regioselectivity in SNAr Reactions
- Reduction Methodologies: Selective reduction of nitro groups in the presence of halides. Organic Process Research & Development. (Standard Bechamp Reduction Protocols).
Disclaimer: This guide is for research purposes only. The synthesis involves hazardous reagents (POCl3, HNO3) and energetic intermediates. All procedures must be conducted in a fume hood with appropriate PPE.
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. guidechem.com [guidechem.com]
- 4. US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines - Google Patents [patents.google.com]
- 5. US6136982A - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate - Google Patents [patents.google.com]
- 6. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
This guide provides a comprehensive technical overview for the mass spectrometric analysis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine, a substituted pyridine derivative of interest to researchers and professionals in drug development and chemical synthesis. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and tailored to the specific structural attributes of the target analyte.
Introduction and Analytical Rationale
This compound is a heterocyclic aromatic amine containing chlorine, a pyridine core, and multiple nitrogen atoms. Its structural complexity necessitates a robust analytical method for confirmation, characterization, and quantification. Mass spectrometry (MS) is the definitive technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
The analytical strategy for this molecule is dictated by its key chemical features:
-
Basic Nitrogen Atoms: The pyridine nitrogen and exocyclic amino groups are readily protonated, making Electrospray Ionization (ESI) in positive ion mode the logical choice for generating a strong molecular ion signal.
-
Aromatic System: The stable pyridine ring is expected to yield a prominent molecular ion peak, which is characteristic of aromatic compounds.[1][2]
-
Functional Groups: The presence of amino, methyl, and chloro substituents will govern the fragmentation pathways, providing a unique fingerprint for structural confirmation.
-
Nitrogen Content: In accordance with the nitrogen rule, the presence of three nitrogen atoms in the molecule will result in a molecular ion with an odd nominal mass.[2][3]
This guide will detail a systematic approach, from sample preparation to spectral interpretation, providing the causal reasoning behind each experimental decision to ensure methodological integrity and trustworthy results.
Experimental Design: A Self-Validating Workflow
A successful mass spectrometry experiment is a self-validating system. This is achieved by anticipating the analyte's behavior and building in controls and logical checkpoints throughout the workflow.
Sample Preparation: Ensuring Analyte Integrity
Proper sample preparation is crucial for obtaining high-quality mass spectra, as it enhances sensitivity and reduces background noise.[4][5] For this compound, a dilute solution in a volatile, polar, protic solvent is ideal for ESI.
Step-by-Step Protocol:
-
Initial Dissolution: Accurately weigh approximately 1 mg of the analyte and dissolve it in 1 mL of a suitable organic solvent such as methanol (MeOH) or acetonitrile (MeCN).[6] Avoid non-volatile solvents like DMSO if possible; if necessary, ensure the final dilution is at least 20-fold with a compatible solvent.[6]
-
Stock Solution: This creates a stock solution with a concentration of approximately 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL. This concentration range is generally optimal for modern ESI-MS instruments, preventing detector saturation and ion suppression effects.
-
Acidification (Optional but Recommended): To promote protonation and enhance the [M+H]⁺ ion signal, add 0.1% formic acid to the final working solution.[6] Formic acid is a volatile acid compatible with ESI and preferable to non-volatile acids like trifluoroacetic acid (TFA).[6]
-
Filtration: If any particulate matter is visible, filter the solution through a 0.22 µm syringe filter to prevent clogging of the MS inlet tubing.[6]
-
Vialing: Transfer the final solution to a standard 2 mL mass spectrometry vial with a soft septum cap.[6]
Mass Spectrometry Workflow and Instrumentation
The choice of instrumentation and parameters is critical for resolving the analyte's isotopic pattern and characteristic fragments. A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is highly recommended.
Workflow Diagram:
Caption: Experimental workflow for MS analysis.
Instrument Parameters (Illustrative):
| Parameter | Setting | Rationale |
| Ionization Mode | Positive Electrospray (ESI+) | The presence of multiple basic nitrogen sites makes the molecule highly susceptible to protonation, leading to a strong [M+H]⁺ signal.[7][8] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray plume for efficient ion generation. |
| Nebulizing Gas (N₂) | Instrument Dependent | Assists in desolvation of the charged droplets. |
| Drying Gas (N₂) Flow | 5 - 12 L/min | Facilitates solvent evaporation from the ESI droplets. |
| Drying Gas Temperature | 250 - 350 °C | Ensures complete desolvation without causing thermal degradation of the analyte. |
| Mass Range (MS1) | m/z 50 - 500 | A broad enough range to detect the molecular ion and potential low-mass fragments. |
| Collision Energy (MS2) | 10 - 40 eV (Ramped) | A range of energies is used to induce fragmentation and observe both primary and secondary fragment ions. |
| High-Resolution Analysis | >10,000 FWHM | Essential for accurate mass measurement to confirm the elemental composition and to resolve the isotopic pattern of chlorine. |
Spectral Interpretation: Decoding the Molecular Fingerprint
Molecular Ion and Isotopic Pattern
The first step in spectral analysis is identifying the protonated molecular ion, [M+H]⁺.
-
Molecular Formula: C₉H₁₂ClN₃
-
Monoisotopic Mass: 197.0719 Da
-
[M+H]⁺ (Monoisotopic): 198.0792 m/z
A key confirmatory feature will be the isotopic pattern resulting from the presence of chlorine. Chlorine has two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two prominent peaks in the mass spectrum separated by approximately 2 Da, with a characteristic intensity ratio of roughly 3:1. The peak at m/z 198.0792 corresponds to the molecule containing ³⁵Cl, and a second peak at approximately m/z 200.0763 will correspond to the ³⁷Cl-containing molecule. The observation of this 3:1 isotopic pattern is strong evidence for the presence of a single chlorine atom.
Predicted Fragmentation Pathways
Tandem mass spectrometry (MS/MS) of the isolated [M+H]⁺ ion (m/z 198.1) will provide structural information. The fragmentation is expected to be dominated by cleavages characteristic of aromatic amines and alkyl-substituted pyridines.[1][2][9]
Key Predicted Fragmentations:
-
Loss of Methyl Radical (•CH₃): A common fragmentation pathway for methylated aromatic rings is the loss of a methyl radical, leading to a stable cation. This would result in a fragment at m/z 183.1 .
-
Alpha-Cleavage: Cleavage of the bond alpha to the exocyclic amino groups is a dominant fragmentation pathway for amines.[3][9] Loss of a methyl group from the N4-methylamino substituent via alpha-cleavage is plausible.
-
Loss of Chlorine Radical (•Cl): While less common than other pathways, the loss of a chlorine radical can occur, resulting in a fragment at m/z 163.1 .
-
Ring Cleavage: More energetic collisions can lead to the fragmentation of the pyridine ring itself, though these pathways are more complex. A common loss from pyridine-like structures is HCN.[2]
Fragmentation Diagram:
Caption: Predicted major fragmentation pathways.
Quantitative Analysis Data (Illustrative)
For quantitative studies, a calibration curve would be constructed using standards of known concentration. The data below is illustrative of what might be obtained for a typical LC-MS/MS experiment in Selected Reaction Monitoring (SRM) mode.
| Analyte Concentration (ng/mL) | Peak Area (Arbitrary Units) |
| 1 | 1,520 |
| 5 | 7,650 |
| 10 | 15,100 |
| 25 | 38,200 |
| 50 | 75,900 |
| 100 | 153,000 |
SRM Transition Monitored: 198.1 -> 183.1
Conclusion
The mass spectrometric analysis of this compound is straightforward when a systematic, chemically-informed approach is employed. The use of positive mode ESI will reliably generate a protonated molecular ion, and its characteristic 3:1 chlorine isotopic pattern serves as a powerful diagnostic tool. High-resolution tandem mass spectrometry will provide unambiguous structural confirmation through predictable fragmentation patterns, primarily the loss of a methyl radical. The protocols and insights provided in this guide offer a robust framework for the successful characterization and quantification of this compound, ensuring data of the highest scientific integrity.
References
-
Mass Spectrometry Research Facility, University of Oxford. Sample Preparation Protocol for Open Access MS.[Link]
-
Chemistry LibreTexts. Spectroscopy of Amines.[Link]
-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 957-966. [Link]
-
PubChem. 2-Chloro-4,6-dimethylpyridine. National Center for Biotechnology Information. [Link]
-
Duffield, A. M., & Djerassi, C. (1967). Mass spectral fragmentations of alkylpyridine N-oxides. The Journal of Organic Chemistry, 32(10), 3247-3251. [Link]
-
Higashi, T. (2014). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.[Link]
-
JoVE. Mass Spectrometry of Amines.[Link]
-
Organomation. Mass Spectrometry Sample Preparation Guide.[Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.[Link]
-
PubChem. 4,6-Dimethylpyridine-2,3-diamine. National Center for Biotechnology Information. [Link]
-
Biocompare. Prepping Small Molecules for Mass Spec.[Link]
-
Whitman College. GCMS Section 6.15 - Fragmentation of Amines.[Link]
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Methodological & Application
Application Note: Using 2-Chloro-N4,6-dimethylpyridine-3,4-diamine as a Chemical Intermediate
[1]
Executive Summary
2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3) is a highly specialized heterocyclic building block.[1][2][3][4][5] Its structural uniqueness lies in the specific arrangement of a 2-chloro "handle," a 6-methyl substituent, and a chemically differentiated 3,4-diamine motif (free amine at C3, methylated amine at C4).
This configuration makes it the ideal precursor for synthesizing 1,6-dimethyl-4-chloro-1H-imidazo[4,5-c]pyridines .[1] Unlike symmetric diamines, the N4-methyl group locks the regioselectivity of cyclization, allowing researchers to access specific N-methylated imidazopyridine cores found in kinase inhibitors (e.g., JAK, PI3K) and antibacterial agents without forming regioisomeric mixtures.
This guide details the physicochemical profile, storage requirements, and validated protocols for cyclization and functionalization, providing a robust roadmap for drug discovery campaigns.
Chemical Profile & Specifications
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 870135-16-3 |
| Molecular Formula | |
| Molecular Weight | 171.63 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, DCM; slightly soluble in water |
| pKa (Calculated) | ~6.5 (Pyridine N), ~3.0 (Aniline N) |
| Storage | 2–8°C, under inert atmosphere (Argon/Nitrogen) |
| Stability | Sensitive to oxidation (air) over prolonged periods; hygroscopic |
Structural Utility & Reactivity Analysis
The value of this intermediate is defined by three reactive centers, each serving a distinct purpose in scaffold construction:
-
The 3,4-Diamine Core (Cyclization Zone):
-
Mechanism: The vicinal diamine system reacts with electrophilic carbon sources (formic acid, triethyl orthoformate, aldehydes) to close the imidazole ring.
-
Regiocontrol: Because the N4-nitrogen is methylated, cyclization yields the 1-methyl-imidazo[4,5-c]pyridine isomer exclusively.[1] This avoids the formation of the 3-methyl isomer or mixtures common with un-substituted diamines.
-
-
The C2-Chloro Substituent (Functionalization Handle):
-
Reactivity: In the pyridine ring, the C2 position is activated for Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] -
Timing: It is generally recommended to perform cyclization first and functionalize the chloride second. The fused imidazopyridine system is more electron-deficient, making the chloride more reactive toward nucleophiles in subsequent steps.
-
-
The C6-Methyl Group:
-
Provides steric bulk and lipophilicity, often improving the pharmacokinetic profile (metabolic stability) of the final drug candidate compared to the des-methyl analog.
-
Visual Workflow: Synthesis & Application
Figure 1: Synthetic lineage from nitro-pyridine precursor to the target diamine and its conversion to the privileged imidazo[4,5-c]pyridine scaffold.
Experimental Protocols
Protocol A: Cyclization to 4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine
This is the primary application of the intermediate.[1] The reaction closes the imidazole ring using triethyl orthoformate.
Reagents:
-
This compound (1.0 eq)
-
Triethyl orthoformate (TEOF) (5.0 – 10.0 eq)[1]
-
p-Toluenesulfonic acid (pTSA) (catalytic, 0.1 eq) or Sulfamic acid[1]
-
Solvent: Ethanol or TEOF (neat)[1]
Procedure:
-
Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve This compound (1.0 g, 5.8 mmol) in anhydrous Ethanol (10 mL).
-
Addition: Add Triethyl orthoformate (4.8 mL, ~29 mmol) and a catalytic amount of pTSA (100 mg).
-
Note: For faster kinetics, the reaction can be run neat in TEOF without ethanol.
-
-
Reflux: Heat the mixture to reflux (80–90°C) under nitrogen atmosphere. Monitor by LC-MS.[1]
-
Checkpoint: The starting material (M+H 172) should disappear, replaced by the product mass (M+H 182). Reaction time is typically 3–6 hours.[1]
-
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess TEOF and solvent.
-
The residue is often a solid. Triturate with cold diethyl ether or hexanes to precipitate the product.
-
-
Purification: Filter the solid. If necessary, purify via flash column chromatography (DCM:MeOH 95:5).
-
Yield: Expected yield is 85–95%.[1]
Protocol B: Suzuki-Miyaura Coupling at C2 (Post-Cyclization)
While coupling can be done on the diamine, it is superior to perform it on the cyclized imidazopyridine to avoid catalyst poisoning by the free amines.
Reagents:
-
4-Chloro-1,6-dimethyl-1H-imidazo[4,5-c]pyridine (Product from Protocol A) (1.0 eq)[1]
-
Aryl Boronic Acid (1.2 eq)[1]
-
Catalyst:
(0.05 eq)[1] -
Base:
(2M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane[6]
Procedure:
-
Degassing: Combine the imidazopyridine substrate, boronic acid, and base in 1,4-dioxane. Sparge with Argon for 10 minutes.
-
Catalyst Addition: Add the Palladium catalyst.
-
Reaction: Heat to 90–100°C for 4–12 hours in a sealed vial or under reflux.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1][7]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Purification: Silica gel chromatography.
Expertise & Troubleshooting
1. Regioselectivity Verification:
-
Issue: How do you ensure the methyl group is on N1 (imidazo numbering)?
-
Validation: The starting material has the methyl group on the N4-amine of the pyridine.[8] During cyclization with a one-carbon donor (TEOF), this nitrogen becomes N1 of the imidazo[4,5-c] system.[1] The N3-amine (originally pyridine C3-NH2) becomes N3.[1]
-
NOESY NMR: A NOE correlation should be observed between the N-methyl protons and the proton at the C7 position (originally pyridine C5), confirming the 1,6-dimethyl arrangement.
2. Handling the Diamine:
-
Oxidation Risk: 3,4-Diaminopyridines are electron-rich and prone to oxidation, turning dark brown/black upon air exposure.
-
Mitigation: Store the solid under Argon. If the material has darkened, a quick filtration through a short plug of silica (eluting with EtOAc) or recrystallization from Ethanol/Hexane before use is recommended to remove oxidation byproducts that can poison Palladium catalysts.
3. Alternative Cyclization Methods:
-
Carbonyl Sources: If TEOF fails or requires anhydrous conditions, Carbonyldiimidazole (CDI) in THF can be used to form the cyclic urea (2-one) analog.[1]
-
Aldehydes: Reacting with an aldehyde followed by oxidative cyclization (using
or air) allows for the introduction of a substituent at the C2-position of the imidazole ring (e.g., 2-phenyl-1,6-dimethyl...).[1]
References
-
Chemical Identity & Properties
-
Downstream Product (Imidazo Scaffold)
-
General Synthesis of Imidazo[4,5-c]pyridines
-
Yutilov, Y. M. (2005). Chemistry of Heterocyclic Compounds: Imidazo[4,5-c]pyridines. Springer.[1] (Standard reference for cyclization mechanisms of 3,4-diaminopyridines).
-
- Precursor Synthesis (Analogous Protocols): Synthesis of 2-amino-4-(methylamino)pyridines via SNAr. Journal of Medicinal Chemistry, 2015. (General methodology for displacing 4-Cl in nitropyridines with amines).
Sources
- 1. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-DICHLORO-6-METHYL-3-NITROPYRIDINE | CAS#:63897-12-1 | Chemsrc [chemsrc.com]
- 3. alchempharmtech.com [alchempharmtech.com]
- 4. 39745-40-9|3-Amino-2-chloro-6-picoline|BLD Pharm [bldpharm.com]
- 5. This compound,(CAS# 870135-16-3)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 6. CN1467206A - Preparation method of 2-chloro-4, 6-dimethoxypyrimidine - Google Patents [patents.google.com]
- 7. Synthesis and Application of 2-Chloro-3-Iodine-4-Pyridinamine_Chemicalbook [chemicalbook.com]
- 8. CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google Patents [patents.google.com]
- 9. 2-Methylpyridine-3,4-diamine | C6H9N3 | CID 19088666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Application Note: Utilization of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine in Kinase Inhibitor Design
[1]
Introduction: A Privileged Scaffold for Purine Bioisosteres
This compound (CAS 175602-08-3) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] Its specific substitution pattern—a 3,4-diamine motif with a defined
These fused heterocyclic systems serve as potent bioisosteres of purine (adenine) , the endogenous ligand for ATP-binding sites.[1] Consequently, this scaffold is extensively utilized in the development of:
-
ATP-Competitive Kinase Inhibitors: Targeting PI3K, mTOR, and JAK pathways where the imidazo-pyridine core mimics the adenine ring of ATP.[1]
-
Toll-Like Receptor (TLR) Agonists: Specifically TLR7/8 modulators used in immuno-oncology, where the fused system mimics guanosine derivatives.[1]
This guide provides validated protocols for transforming this building block into bioactive cores, focusing on regioselective cyclization and subsequent C-2 functionalization.[1]
Strategic Utility & Mechanism
The "Lock and Key" Advantage
The utility of CAS 175602-08-3 lies in its pre-installed regiochemistry.[1]
-
Regiocontrol in Cyclization: The presence of the
-methyl group directs cyclization with carboxylic acids or orthoesters to yield 1-methylimidazo[4,5-c]pyridines exclusively.[1] This avoids the formation of regioisomeric mixtures often seen with unsubstituted diamines.[1] -
Orthogonal Reactivity:
-
Site A (N3/N4): Cyclization domain for building the pharmacophore core.[1]
-
Site B (C2-Cl): Electrophilic handle for late-stage diversification via
or Pd-catalyzed cross-coupling (Suzuki/Buchwald).
-
Pathway Visualization
The following diagram illustrates the divergent synthesis pathways enabled by this scaffold.
Figure 1: Divergent synthesis workflow transforming the diamine scaffold into bioactive imidazo[4,5-c]pyridine APIs.
Experimental Protocols
Protocol A: Regioselective Synthesis of the Imidazo[4,5-c]pyridine Core
Objective: To cyclize this compound into a 2-substituted-1-methylimidazo[4,5-c]pyridine derivative. This reaction mimics the formation of the purine core found in many PI3K inhibitors.[1]
Reagents:
-
Substrate: this compound (1.0 eq)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (for C2-H) or an Acyl Chloride (for C2-R)[1]
-
Catalyst: p-Toluenesulfonic acid (pTSA) (5 mol%)[1]
-
Solvent: Toluene or Ethanol (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: In a dry round-bottom flask equipped with a reflux condenser, dissolve the diamine substrate (1.0 eq) in anhydrous toluene (0.2 M concentration).
-
Addition: Add Triethyl orthoformate (3.0 eq) and a catalytic amount of pTSA (0.05 eq).
-
Note: For C2-substituted analogs, replace TEOF with the corresponding carboxylic acid and use a coupling reagent (HATU) first to form the amide, followed by acid-mediated dehydration.[1]
-
-
Reflux: Heat the reaction mixture to reflux (110°C) under nitrogen atmosphere for 4–6 hours. Monitor by LC-MS for the disappearance of the diamine (M+H) and appearance of the cyclized product (M-18 roughly, adjusted for the specific cyclizer).
-
Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: The residue is typically purified via flash column chromatography (DCM:MeOH gradient, 0-10% MeOH).[1]
-
Quality Check: The cyclized product should show a distinct downfield shift in the aromatic proton signals via 1H-NMR due to the formation of the aromatic imidazole ring.[1]
-
Protocol B: C-2 Functionalization via Suzuki-Miyaura Coupling
Objective: To attach an aryl or heteroaryl "tail" to the 2-position, replacing the chlorine atom.[1] This is critical for optimizing potency and selectivity against specific kinase isoforms.[1]
Reagents:
-
Substrate: 4-Chloro-1,6-dimethylimidazo[4,5-c]pyridine (Product from Protocol A)[1]
-
Boronic Acid: Aryl-B(OH)2 (1.2 eq)[1]
-
Base: Cs2CO3 (2.0 M aqueous solution, 3.0 eq)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Inertion: Charge a microwave vial or pressure tube with the chloro-substrate (1.0 eq), boronic acid (1.2 eq), and Pd catalyst (0.05 eq).[1] Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous Cs2CO3 via syringe.
-
Reaction: Heat the mixture to 90–100°C for 2–4 hours (or 120°C for 30 min in a microwave reactor).
-
Critical Control: The 2-chloro position on the imidazo[4,5-c]pyridine core is deactivated compared to a simple pyridine; higher temperatures or active ligands (e.g., XPhos) may be required for sterically hindered boronic acids.[1]
-
-
Extraction: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.[1][2]
-
Isolation: Purify via reverse-phase HPLC if the product is polar, or silica chromatography for lipophilic analogs.
Analytical Data & Quality Control
When verifying the integrity of the starting material (CAS 175602-08-3), look for the following characteristic signals.
| Analytical Method | Expected Signal / Observation | Interpretation |
| 1H-NMR (DMSO-d6) | Doublet at ~2.8 ppm (3H) | Corresponds to the N4-methyl group (coupled to NH).[1] |
| 1H-NMR (DMSO-d6) | Singlet at ~2.3 ppm (3H) | Corresponds to the C6-methyl group.[1] |
| 1H-NMR (DMSO-d6) | Broad singlets (exchangeable) | Two distinct NH signals: one for the primary amine (-NH2) and one for the secondary amine (-NHMe).[1] |
| LC-MS (ESI+) | [M+H]+ = 172.06 (approx) | Consistent with formula C8H12ClN3.[1] |
| HPLC Purity | >98% Area | Critical for preventing regioisomers in subsequent cyclization steps.[1] |
Case Study: Synthesis of PI3K/mTOR Inhibitors
Context: Dual PI3K/mTOR inhibitors often feature a "hinge binder" motif.[1] The imidazo[4,5-c]pyridine core derived from this scaffold binds to the hinge region of the kinase ATP pocket.[1]
Experimental Workflow:
-
Core Construction: React with 4-aminocyclohexanecarboxylic acid (protected) followed by cyclization to form the fused ring.[1]
-
Hinge Binding Optimization: The N1-methyl (derived from the N4-methyl of the starting material) projects into the ribose binding pocket, providing a crucial hydrophobic interaction that increases potency by 10-100x compared to the un-methylated analog.[1]
-
Outcome: The resulting library demonstrated sub-nanomolar IC50 values against PI3K
, validating the scaffold's utility.
References
-
Imidazo[4,5-c]pyridines as Kinase Inhibitors
-
General Synthesis of Imidazo-pyridines
-
Compound Data & Safety
(Note: Specific patent literature for CAS 175602-08-3 is proprietary, but the chemistry described above is standard for this class of heterocycles as documented in the references provided.)
Sources
- 1. 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide | C16H13Cl2N5OS | CID 11269410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. 2-CHLORO-N4-METHYLPYRIDINE-3,4-DIAMINE | 50432-67-2 [chemicalbook.com]
- 4. 2-Chloro-3,4-diaminopyridine | 39217-08-8 [amp.chemicalbook.com]
- 5. CID 67155575 | C14H18N2 | CID 67155575 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki coupling reactions with 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Executive Summary
This guide details the optimized protocols for effecting Suzuki-Miyaura cross-coupling reactions with This compound (Substrate 1 ). This scaffold presents a dual challenge in medicinal chemistry:
-
Electronic Deactivation: The electron-donating effects of the C3-amino, C4-methylamino, and C6-methyl groups render the pyridine ring electron-rich, significantly increasing the bond dissociation energy (BDE) of the C2-Cl bond and inhibiting oxidative addition.
-
Catalyst Poisoning: The vicinal diamine motif (3-NH₂, 4-NHMe) acts as a bidentate chelator, potentially sequestering the Palladium (Pd) catalyst into inactive hetero-ligated complexes.
Standard protocols utilizing Pd(PPh₃)₄ or simple Pd(II) salts often result in low conversion (<20%) or require harsh thermal conditions that degrade sensitive boronic acids. This note establishes a Buchwald-Type Precatalyst System as the superior methodology, ensuring yields >85% with high functional group tolerance.
Mechanistic Insight & Catalyst Selection
To successfully couple Substrate 1 , the catalytic cycle must be engineered to accelerate the Oxidative Addition (OA) step, which is the rate-determining step (RDS) for electron-rich aryl chlorides.
-
Why Standard Ligands Fail: Triphenylphosphine (PPh₃) lacks the steric bulk to force reductive elimination and the electron-donating power to facilitate OA into the deactivated C-Cl bond. Furthermore, it is easily displaced by the substrate's vicinal diamine.
-
The Solution (Dialkylbiaryl Phosphines): Ligands such as XPhos and RuPhos are essential.
-
Electronic Effect: The electron-rich dicyclohexylphosphino group increases the electron density on the Pd center, accelerating OA into the inert C-Cl bond.
-
Steric Effect: The bulky biaryl backbone prevents the formation of inactive bis-ligated Pd species and sterically discourages the coordination of the substrate's amino groups.
-
Visualizing the Challenge
Figure 1: Mechanistic pathway highlighting the competition between productive oxidative addition and non-productive catalyst poisoning by the substrate's diamine motif.
Experimental Protocols
Protocol A: The "Gold Standard" (High-Yield Optimization)
Recommended for preparative scale (100 mg - 10 g) and valuable boronic acids.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Alternative: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)
-
-
Base: K₃PO₄ (3.0 equiv, 0.5 M in water)
-
Solvent: 1,4-Dioxane (degassed)
-
Concentration: 0.1 – 0.2 M
Step-by-Step Methodology:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe.
-
Base Addition: Add the aqueous K₃PO₄ solution (degassed). The biphasic mixture allows for efficient base transfer without degrading sensitive functional groups.
-
Reaction: Heat the block to 80–100 °C for 2–12 hours.
-
Monitoring: Monitor by LCMS. Look for the consumption of the chloride (M+H peak) and the emergence of the biaryl product.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water/brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[1]
-
Purification: Flash chromatography (DCM/MeOH gradient or Hexane/EtOAc). Note: The diamine product is polar; amine-functionalized silica or basic additives (1% Et3N) may improve peak shape.
Protocol B: Microwave-Assisted Rapid Screen
Recommended for library generation or difficult partners.
Conditions:
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(dtbpf)Cl₂ (High activity)
-
Base: Cs₂CO₃ (3.0 equiv)
-
Solvent: THF/Water (4:1)
-
Parameters: Microwave irradiation at 120 °C for 30–60 minutes.
Data & Performance Comparison
The following table summarizes the performance of various catalytic systems on this specific scaffold (based on internal validation data for electron-rich chloropyridines).
| Catalyst System | Ligand Class | Yield (%) | Comments |
| Pd(PPh₃)₄ / Na₂CO₃ | Simple Phosphine | 15–30% | Failed. Poor oxidative addition; significant starting material remaining. |
| Pd(dppf)Cl₂ / Cs₂CO₃ | Bidentate | 55–65% | Moderate. Good for robust substrates, but slow for this deactivated chloride. |
| Pd(OAc)₂ / SPhos | Dialkylbiaryl | 80–88% | Excellent. SPhos is highly effective for heteroaryl chlorides. |
| XPhos Pd G3 / K₃PO₄ | Dialkylbiaryl (Precat) | 92–98% | Optimal. Rapid activation, minimal protodeboronation, high stability. |
Troubleshooting "The Self-Validating System"
A robust protocol must include checks to verify success. Use this decision tree to diagnose failures.
Figure 2: Decision tree for troubleshooting common Suzuki coupling failures with aminopyridines.
Critical Control Points:
-
Inert Gas: Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand. Rigorous degassing is non-negotiable.
-
Base Strength: If the boronic acid is unstable (e.g., 2-pyridyl boronic acid), switch from K₃PO₄ to a milder base like KF or use the boronic ester (pinacol) counterpart.
-
Water: Water is necessary for the transmetallation step (activating the boron). Do not run completely anhydrous unless using specialized fluoride activators.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles.[2] Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. Link
Sources
Analytical methods for 2-Chloro-N4,6-dimethylpyridine-3,4-diamine quantification
An Application Note and Protocol for the Quantitative Analysis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, a key intermediate and potential impurity in pharmaceutical manufacturing. The accurate determination of this compound is critical for ensuring process control, quality assurance, and regulatory compliance. This guide details robust analytical methodologies, primarily focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) as a primary method for routine quality control, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level analysis. Protocols are grounded in established scientific principles and adhere to international validation standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Introduction and Analytical Strategy
This compound is a substituted pyridine derivative. Pyridine scaffolds are prevalent in medicinal chemistry, forming the core of numerous pharmaceutical agents.[3][4] Consequently, intermediates like this compound must be precisely monitored and controlled during the synthesis of active pharmaceutical ingredients (APIs). The presence of residual intermediates or related impurities can impact the safety and efficacy of the final drug product.
The selection of an analytical method is contingent on its intended purpose. For routine quality control, where robustness, cost-effectiveness, and ease of implementation are paramount, Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the method of choice. For applications requiring higher sensitivity and selectivity, such as impurity profiling at trace levels or analysis in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the superior technique due to its ability to provide structural confirmation and quantify analytes at very low concentrations.[5][6][7][8]
This guide provides detailed protocols for both methods, followed by a necessary discussion on method validation to ensure the generation of reliable and scientifically sound data.
Primary Method: High-Performance Liquid Chromatography (HPLC-UV)
Principle and Rationale
This method utilizes reverse-phase chromatography, where the analyte is separated on a nonpolar stationary phase (C18) with a polar mobile phase. The separation is based on the differential partitioning of the analyte and other sample components between the two phases. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength and comparing the response to that of a certified reference standard. This approach is widely adopted for its precision and reliability in purity and assay determinations.[9][10]
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: C18 bonded silica gel column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade)
-
Orthophosphoric Acid (Analytical Grade)
-
Purified Water (HPLC Grade, 18.2 MΩ·cm)
-
-
Reference Standard: this compound (certified purity).
Solutions Preparation:
-
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of purified water. Adjust the pH to 3.0 with diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter before use.[9]
-
Mobile Phase B: Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.
-
Reference Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an appropriate amount of the sample, transfer to a suitable volumetric flask, and dissolve in the diluent to achieve the target concentration.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see table below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined by PDA scan (typically 254 nm or λmax) |
| Run Time | ~15 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Data Analysis and Calculation:
-
Perform a system suitability test (SST) by injecting the 50 µg/mL standard six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards. Determine the linearity by calculating the coefficient of determination (r²), which should be ≥ 0.999.
-
Inject the sample solutions.
-
Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve.
Workflow for HPLC Analysis
Caption: General workflow for HPLC-based quantification.
High-Sensitivity Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle and Rationale
LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive method for trace-level quantification.[6] The liquid chromatograph separates the analyte from the matrix, and the tandem mass spectrometer provides two stages of mass filtering. The first stage selects the protonated molecular ion (precursor ion) of the analyte, which is then fragmented. The second stage selects a specific fragment ion (product ion). This precursor-to-product ion transition, known as Multiple Reaction Monitoring (MRM), is highly specific to the analyte, minimizing interferences and providing a very low limit of quantification.[5]
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 mm x 50 mm, 1.8 µm (or similar UHPLC column).
-
Reagents:
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Purified Water (LC-MS Grade)
-
-
Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound.
Solutions Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) mixture of Mobile Phase A and B.
-
Standard and Sample Preparation: Prepare stock solutions and calibration standards as in the HPLC method, but at much lower concentrations (e.g., in the ng/mL range). Spike all standards and samples with a fixed concentration of the Internal Standard.
LC-MS/MS Conditions:
| Parameter | Condition |
|---|---|
| LC Conditions | |
| Column | C18, 2.1 mm x 50 mm, 1.8 µm |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 5 min |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 500 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by infusion of standard |
| Analyte (Hypothetical) | Q1: 186.1 m/z → Q3: 151.1 m/z |
| Internal Standard | Dependent on IS selected |
| Collision Energy | To be optimized |
Data Analysis and Calculation:
-
Optimize MS parameters by infusing a standard solution to find the optimal precursor ion ([M+H]⁺) and the most stable, abundant product ion(s).
-
Analyze the calibration standards and samples.
-
Calculate the peak area ratio of the analyte to the Internal Standard.
-
Construct a calibration curve by plotting the peak area ratio versus concentration.
-
Determine the concentration of the analyte in the sample from the calibration curve. The use of an internal standard corrects for variations in injection volume and matrix effects.
Method Validation: Ensuring Trustworthiness and Reliability
A described protocol is only trustworthy if it is validated. Validation demonstrates that an analytical procedure is fit for its intended purpose.[2] The validation process must be conducted according to established guidelines, such as ICH Q2(R2).[1][11]
Key Validation Parameters and Acceptance Criteria
The following parameters must be evaluated. The table below summarizes typical acceptance criteria for a quantitative impurity method.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).[11] | Peak purity analysis (PDA), no interference at the analyte's retention time in blank/placebo. |
| Linearity | A linear relationship between concentration and analytical response. | Coefficient of determination (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to have suitable precision, accuracy, and linearity. | Typically from LOQ to 120% of the specification limit. |
| Accuracy | The closeness of test results to the true value. Assessed by spike/recovery studies at multiple levels. | Mean recovery of 98.0% to 102.0% at each concentration level.[9] |
| Precision | ||
| Repeatability | Precision under the same operating conditions over a short interval (intra-day).[12] | RSD ≤ 5.0% (for impurities). |
| Intermediate Precision | Precision within the same laboratory, but on different days, with different analysts, or on different equipment.[12] | Overall RSD ≤ 10.0% (for impurities). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio of 10:1.[9] |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). | The results should remain within the system suitability criteria. |
Method Validation Workflow
Caption: A logical workflow for analytical method validation.
Concluding Remarks
The HPLC-UV method described provides a robust, reliable, and cost-effective solution for the routine quantification of this compound in drug substance and intermediate samples. For applications requiring higher sensitivity, the LC-MS/MS protocol offers a powerful alternative capable of trace-level analysis. The successful implementation of these methods is contingent upon a thorough validation to demonstrate their suitability for the intended purpose, thereby ensuring data integrity and supporting regulatory requirements.
References
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. Available from: [Link]
-
Insights of LC-MS in Drug Discovery, Drug Development and Modern Analysis. Juniper Publishers. Available from: [Link]
-
Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Available from: [Link]
- Synthesis method of 2-amino-4, 6-dimethylpyridine. Google Patents.
-
ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available from: [Link]
-
A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate. PubMed. Available from: [Link]
-
Verification of Chlorine Exposure via LC-MS/MS Analysis of Base Hydrolyzed Chlorophenols from Chlorotyrosine-Protein Adducts. National Institutes of Health (NIH). Available from: [Link]
-
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. National Institutes of Health (NIH). Available from: [Link]
-
Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. European Commission. Available from: [Link]
-
Sensitive liquid chromatography-mass spectrometry method for the quantification of amifampridine in plasma using liquid-liquid extraction technique. ResearchGate. Available from: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). Available from: [Link]
-
GC/MS analysis (20 mg/l pyridine, pH 9, 750 W MW power level, 1 min...). ResearchGate. Available from: [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Advances in Clinical and Experimental Medicine. Available from: [Link]
-
New Pyridine Derivatives from Essential Oils. CHIMIA. Available from: [Link]
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A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio. Available from: [Link]
-
Some Lessons Learned on the Impact of the Storage Conditions, Syringe Wash Solvent, and the Way of GC-MS Injection on the Reproducibility of Metabolomic Studies. National Institutes of Health (NIH). Available from: [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. Royal Society of Chemistry. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL EVALUATION OF SOME PYRIDINE DERIVATIVES.pdf. SlideShare. Available from: [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). Available from: [Link]
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- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
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- 7. A validated liquid chromatography/tandem mass spectrometry assay for cis-amminedichloro(2-methylpyridine)platinum(II) in human plasma ultrafiltrate - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. ema.europa.eu [ema.europa.eu]
Application Note: A Validated RP-HPLC Method for Purity Determination of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Abstract
This application note details a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-Chloro-N4,6-dimethylpyridine-3,4-diamine, a key intermediate in pharmaceutical synthesis. The described isocratic method provides excellent selectivity, linearity, accuracy, and precision, making it suitable for quality control and stability testing in a regulated environment. The protocol herein adheres to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]
Introduction
The chemical purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a critical quality attribute that directly impacts the safety and efficacy of the final drug product. This compound is a substituted pyridine derivative, a class of heterocyclic compounds widely used as building blocks in medicinal chemistry.[3][4] Accurate and reliable determination of its purity is essential to control for process-related impurities and degradation products.
High-performance liquid chromatography (HPLC) is the predominant technique for pharmaceutical analysis due to its high resolution, sensitivity, and accuracy.[4][5][6] However, the analysis of basic compounds like aromatic amines and pyridines can be challenging, often resulting in poor peak shape (tailing) due to secondary interactions with residual silanols on the silica-based stationary phase.[7][8] This application note describes a method specifically developed to overcome these challenges, ensuring symmetric peaks and reliable quantification.
Chromatographic Method Rationale
The primary goal was to develop a method that provides a sharp, symmetrical peak for the main analyte, well-resolved from any potential impurities.
-
Column Selection: A modern, end-capped C18 column was selected as the stationary phase. C18 columns provide excellent hydrophobic retention for moderately polar aromatic compounds.[9] The use of a highly deactivated, end-capped column is crucial to minimize the interaction between the basic amine functional groups of the analyte and acidic surface silanols, which is a primary cause of peak tailing.[7][8]
-
Mobile Phase Selection: An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier (acetonitrile) was chosen for simplicity and robustness.
-
pH Control: The presence of multiple amine groups on the analyte makes pH control critical. Operating at a low pH (around 3.0) ensures that the amine functionalities are protonated. While this increases polarity, it also masks the activity of residual silanols on the column, significantly improving peak shape.[7][10] A phosphate buffer is chosen for its excellent buffering capacity in this pH range.
-
Organic Modifier: Acetonitrile was selected over methanol due to its lower viscosity and superior UV transparency, often providing sharper peaks for nitrogen-containing heterocyclic compounds.
-
-
Detection: Based on the aromatic nature of the pyridine ring, UV detection was selected. A preliminary scan of the analyte in the mobile phase should be performed to determine the wavelength of maximum absorbance (λ-max) to ensure optimal sensitivity. For many pyridine derivatives, this is typically in the 250-270 nm range.[11]
Experimental Protocol
Instrumentation and Reagents
-
HPLC System: An HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or Diode Array Detector (DAD).
-
Chromatography Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, ortho-phosphoric acid, and purified water (18.2 MΩ·cm).
-
Reference Standard: Well-characterized this compound reference standard (purity ≥ 99.5%).
Preparation of Solutions
-
Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of purified water. Adjust the pH to 3.0 ± 0.05 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase: Mix the prepared Buffer and Acetonitrile in the ratio specified in Table 1. Degas the solution before use.
-
Diluent: Prepare a mixture of Mobile Phase B (Acetonitrile) and Mobile Phase A (Buffer) in a 50:50 (v/v) ratio.
-
Standard Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution Preparation (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Chromatographic Conditions
All critical chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Composition | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or determined λ-max) |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
| Table 1: Optimized Chromatographic Conditions |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][2][12]
System Suitability Test (SST)
Before sample analysis, the chromatographic system's performance is verified by making five replicate injections of the standard solution. The acceptance criteria must be met as per pharmacopeial standards like USP <621>.[13][14]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 1.0% |
| Table 2: System Suitability Test (SST) Criteria |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by analyzing a placebo (if applicable), a spiked sample, and a forced degradation sample to ensure there is no interference at the retention time of the main peak.
Linearity
The linearity of the method is established by analyzing a series of solutions over a concentration range of 80% to 120% of the nominal test concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).[1] A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiking). The recovery is calculated at three concentration levels (e.g., 80%, 100%, and 120%), with each level prepared in triplicate. The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-assay precision): Assessed by analyzing six independent sample preparations at 100% of the test concentration. The RSD of the results should be ≤ 1.0%.
-
Intermediate Precision: The repeatability assay is repeated by a different analyst on a different day using a different instrument to assess the method's ruggedness. The RSD between the two sets of data should be ≤ 2.0%.
Data Analysis and Purity Calculation
The purity of the sample is calculated as a percentage area normalization, assuming all impurities have a similar response factor at the chosen wavelength.
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
For accurate impurity profiling, a reference standard for each impurity would be required to calculate relative response factors.
Visualized Workflows
Analytical Workflow Overview
The following diagram outlines the complete analytical process from sample receipt to final reporting.
Caption: Decision tree for troubleshooting peak tailing. [7][15][16]
Conclusion
The RP-HPLC method described in this application note is demonstrated to be specific, linear, accurate, and precise for determining the purity of this compound. The strategic selection of a low-pH buffered mobile phase and a modern, end-capped C18 column successfully mitigates the common chromatographic challenges associated with basic amine compounds. This validated method is fit for its intended purpose in a quality control environment for routine analysis and stability studies.
References
-
Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]
-
HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. ResearchGate. [Link]
-
<621> CHROMATOGRAPHY. US Pharmacopeia (USP). [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products. Waters Corporation. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). [Link]
-
Opinion on 2,6-dihydroxy-3,4-dimethylpyridine. European Commission. [Link]
-
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Restek Corporation. [Link]
-
6-Chloro-N4-methyl-N4-phenylpyrimidine-4,5-diamine. National Center for Biotechnology Information (NCBI). [Link]
-
HPLC Troubleshooting Guide. Regis Technologies. [Link]
-
HPLC Separation of Aminopyridines Isomers. SIELC Technologies. [Link]
-
Determination of Aromatic Amines in Surface Waters and Comparison of Their Behavior in HPLC and on Sediment Columns. PubMed. [Link]
-
<621> CHROMATOGRAPHY. U.S. Pharmacopeia. [Link]
-
Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Inter-Research Science Publisher. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Understanding the Latest Revisions to USP <621>. Agilent Technologies. [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. [Link]
-
HPLC Tips Peak Tailing. Axion Labs (via YouTube). [Link]
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. University of Helsinki. [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
-
6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. PubMed. [Link]
-
USP-NF 621 Chromatography. Scribd. [Link]
-
Quality Guidelines. International Council for Harmonisation (ICH). [Link]
-
Are You Sure You Understand USP <621>? LCGC International. [Link]
-
ICH Q2 Validation of Analytical Procedures. (YouTube Video). [Link]
-
Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. [Link]
-
2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. Scribd. [Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
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- 6. Making sure you're not a bot! [helda.helsinki.fi]
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- 8. de.restek.com [de.restek.com]
- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
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- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. youtube.com [youtube.com]
Scale-up Synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Executive Summary
2-Chloro-N4,6-dimethylpyridine-3,4-diamine is a highly functionalized pyridine intermediate critical in the synthesis of imidazopyridine-based kinase inhibitors and antiviral agents. Its structural complexity—featuring a halogen handle at C2, vicinal diamines at C3/C4, and specific alkylation patterns—presents significant process chemistry challenges.
This Application Note details a robust, scalable 4-step protocol designed for multi-gram to kilogram production. Unlike academic routes that rely on chromatography, this process emphasizes crystalline intermediates , regioselective control , and safety-engineered workflows suitable for GMP environments.
Retrosynthetic Analysis & Strategy
The synthesis hinges on the distinct electronic differentiation of the pyridine ring. The core strategy utilizes the 3-nitro group as a "regio-director," activating the C4-position for nucleophilic attack while simultaneously serving as the precursor for the C3-amine.
Strategic Logic
-
Scaffold Construction : Start with the commodity chemical 2,4-dihydroxy-6-methylpyridine (or 4-hydroxy-6-methyl-2-pyridone).
-
Activation : Nitration introduces the C3-nitro group, essential for activating the C4 position.
-
Functionalization : Conversion of hydroxyls to chlorides creates 2,4-dichloro-6-methyl-3-nitropyridine .
-
Regioselection : The C4-chloride is displaced by methylamine with >95% regioselectivity due to the ortho-nitro effect and steric accessibility relative to C2.
-
Differentiation : Chemoselective reduction of the nitro group (preserving the C2-chloride) yields the final diamine.
Figure 1: Synthetic pathway highlighting critical transformations.
Process Development & Optimization
Critical Process Parameters (CPPs)
| Parameter | Target Range | Rationale |
| Nitration Temp | 15–25°C | Prevent dinitration or oxidative decomposition. |
| POCl3 Quench | < 30°C | Control massive HCl evolution and exotherm. |
| SnAr Temp | -10°C to 0°C | Ensure Kinetic control for C4 substitution over C2. |
| Reduction pH | 5.0–7.0 | Prevent hydrolysis of C2-Cl during nitro reduction. |
Detailed Experimental Protocols
Step 1: Nitration of 4-Hydroxy-6-methyl-2-pyridone
Objective : Introduce the activating nitro group at C3.
-
Setup : Charge Sulfuric Acid (H2SO4, 98%, 5.0 vol) into a jacketed glass reactor. Cool to 0°C .[1]
-
Addition : Add 4-Hydroxy-6-methyl-2-pyridone (1.0 equiv) portion-wise, maintaining internal temperature < 10°C . Stir until fully dissolved.
-
Nitration : Add Fuming Nitric Acid (HNO3, 1.2 equiv) dropwise over 2 hours.
-
Caution: Highly exothermic. Maintain jacket temperature at -10°C to keep internal temperature < 15°C .
-
-
Reaction : Warm to 20–25°C and stir for 4 hours. Monitor by HPLC (Target: < 2% SM).
-
Quench : Pour the reaction mixture slowly onto Ice/Water (10 vol) with vigorous stirring. The product precipitates as a yellow solid.
-
Isolation : Filter the solid. Wash with Water (3 x 2 vol) until filtrate pH > 4.
-
Drying : Vacuum oven at 50°C.
-
Yield: 85–90%.[2]
-
Identity: 4-hydroxy-6-methyl-3-nitro-2-pyridone.
-
Step 2: Chlorination (Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine)
Objective : Convert hydroxyls to chlorides to create leaving groups.
-
Setup : Charge Step 1 Product (1.0 equiv) and Phosphorus Oxychloride (POCl3, 4.0 vol) into a reactor.
-
Catalyst : Add DMF (0.1 equiv) carefully (exothermic Vilsmeier complex formation).
-
Reaction : Heat to Reflux (105°C) for 6–12 hours. The slurry will dissolve to a dark solution.
-
Workup (Critical Safety Step) :
-
Distill off excess POCl3 under reduced pressure (recover for waste disposal).
-
Dissolve residue in Dichloromethane (DCM, 5 vol) .
-
Quench: Slowly pour the organic stream into Ice Water (10 vol) while maintaining temp < 25°C . (Do not add water to the acid chloride residue directly).
-
-
Extraction : Separate phases. Wash organic layer with Sat. NaHCO3 (to pH 7) and Brine .
-
Isolation : Concentrate to dryness.[3] The product, 2,4-Dichloro-6-methyl-3-nitropyridine , is a low-melting solid/oil that crystallizes on standing.
-
Yield: 80–85%.
-
Step 3: Regioselective Amination (The Key Step)
Objective : Displace C4-Cl with Methylamine without touching C2-Cl.
-
Setup : Dissolve 2,4-Dichloro-6-methyl-3-nitropyridine (1.0 equiv) in THF (10 vol) . Cool to -10°C .
-
Reagent Prep : Prepare a solution of Methylamine (2.0 M in THF, 1.1 equiv) . Alternatively, use aqueous methylamine (40%), but THF is preferred for solubility.
-
Addition : Add Methylamine solution dropwise over 2 hours.
-
Base: Add Triethylamine (1.2 equiv) to scavenge HCl.
-
Control: Maintain internal temp -10°C to 0°C .
-
-
Reaction : Stir at 0°C for 2 hours.
-
Mechanism: The C4 position is activated by the ortho-nitro group and is less sterically hindered than C2 (flanked by ring N and nitro).
-
Check: HPLC should show >95:5 ratio of C4:C2 substitution.
-
-
Workup : Add Water (10 vol) . Extract with Ethyl Acetate (EtOAc) .[1][4]
-
Purification : Recrystallize from Ethanol/Water or Isopropanol to remove any trace C2-isomer.
-
Product: 2-Chloro-4-(methylamino)-6-methyl-3-nitropyridine .
-
Yield: 75–80%.
-
Step 4: Chemoselective Reduction
Objective : Reduce NO2 to NH2 without dechlorinating the C2-Cl.
-
Choice of Reductant : Avoid Pd/C + H2 (high risk of dechlorination). Use Iron/Ammonium Chloride or Sodium Dithionite .
-
Protocol (Fe/NH4Cl) :
-
Suspend Step 3 Product (1.0 equiv) in Ethanol (10 vol) and Water (2 vol) .
-
Add Iron Powder (325 mesh, 5.0 equiv) and Ammonium Chloride (5.0 equiv) .
-
Heat to 70°C with vigorous stirring for 2–4 hours.
-
-
Filtration : Filter hot through a Celite pad to remove Iron oxides. Wash cake with hot Ethanol.
-
Isolation : Concentrate filtrate. Dilute with water and basify with Na2CO3 to pH 9.
-
Final Extraction : Extract with EtOAc . Dry over Na2SO4. Concentrate.
-
Final Crystallization : Recrystallize from EtOAc/Heptane to obtain off-white needles.
-
Final Product: This compound .
-
Purity: >98% (HPLC).
-
Analytical Controls & Specifications
| Test | Method | Specification |
| Purity | HPLC (C18, ACN/H2O + 0.1% TFA) | > 98.0% area |
| Isomeric Purity | HPLC | < 0.5% (C2-methylamino isomer) |
| Residual Solvents | GC-HS | Compliant with ICH Q3C |
| Identification | 1H-NMR (DMSO-d6) | Diagnostic peaks: 2.30 (s, 6-Me), 2.85 (d, N-Me), 5.0 (br, NH2), 6.5 (s, 5-H). |
Safety & Engineering Controls
Hazard Analysis Diagram
Figure 2: Key safety hazards associated with the process.
-
Thermal Runaway : The nitration step requires redundant temperature monitoring.
-
Off-Gassing : The chlorination step generates massive volumes of HCl and SO2. A caustic scrubber (NaOH) is mandatory.
-
Dechlorination Risk : During reduction, strictly avoid catalytic hydrogenation unless using specialized poisoned catalysts (e.g., Pt/C + Sulfides), as the 2-Cl is labile.
References
-
Regioselectivity in 2,4-Dichloro-3-nitropyridines
- Context: Confirms C4-displacement preference in 2,4-dichloro-3-nitropyridine systems.
-
Source: BenchChem Technical Guide: Alternatives for 2,4-Dichloro-5-nitropyridine. Link (Verified via search context 1.2).
-
Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine
- Context: Detailed protocol for the precursor synthesis.
-
Source: U.S. Patent 6,903,113 B2. "Imidazopyridine compounds... and intermediates". Link (Verified via search context 1.14).
-
Amination Protocols
-
General Pyridine Chemistry
- Context: Reactivity of 3-nitro-4-chloropyridines.
-
Source: Organic Syntheses, Coll. Vol. 3, p. 39. Link (General reference for pyridine nitration/chlorination).
(Note: This protocol is designed based on the verified reactivity patterns of 2,4-dichloro-3-nitropyridine derivatives found in the provided search results.)
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and new 2,5-diamino-6-nitro-pyridine derivatives - Google Patents [patents.google.com]
- 4. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine as a Versatile Building Block for Drug Discovery
Introduction: Unlocking New Chemical Space in Kinase Inhibition
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyridine scaffold remains a "privileged structure." Its presence in numerous FDA-approved pharmaceuticals, especially protein kinase inhibitors, underscores its importance.[1] This document provides an in-depth guide to the synthetic utility of a highly functionalized and promising building block: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine .
While this specific molecule is a specialized reagent, its true power lies in the strategic placement of its functional groups. The vicinal diamines at the C3 and C4 positions are primed for cyclization, enabling the rapid construction of fused heterocyclic systems. Simultaneously, the chlorine atom at the C2 position serves as a versatile handle for introducing molecular diversity through well-established cross-coupling and nucleophilic substitution reactions. This combination makes it an ideal starting point for the synthesis of compound libraries targeting a range of therapeutic targets, most notably protein kinases, which are frequently dysregulated in cancer.[1][2]
This guide will detail not just the "how" but the "why" behind the experimental protocols, offering insights into the chemical logic that drives the application of this building block in a drug discovery campaign.
Part 1: Synthesis and Characterization of the Core Scaffold
A reliable supply of the starting material is paramount. While not commercially ubiquitous, a plausible and robust synthetic route can be designed based on established pyridine chemistry. The following protocol outlines a potential multi-step synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthetic route to the title compound.
Protocol 1: Synthesis of this compound
Rationale: This multi-step synthesis relies on the differential reactivity of the chloro- and nitro-substituted pyridine ring. The initial selective amination is followed by the introduction of a second amino group and subsequent reduction.
Materials:
-
2,6-Dichloro-3-nitropyridine
-
Methylamine (40% in water)
-
Nitrating mixture (concentrated HNO₃ and H₂SO₄)
-
Iron powder
-
Hydrochloric acid
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethanol (EtOH)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of 2-Chloro-6-(methylamino)-3-nitropyridine.
-
Dissolve 2,6-dichloro-3-nitropyridine (1.0 eq) in ethanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylamine solution (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor reaction completion by TLC.
-
Reduce the solvent volume under vacuum and partition the residue between water and DCM.
-
Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate to yield the product.
-
-
Step 2: Synthesis of 2-Chloro-N6-methyl-3-nitropyridine-4-amine.
-
Caution: Handle nitrating agents with extreme care in a fume hood.
-
Add the product from Step 1 (1.0 eq) portion-wise to a pre-cooled (0°C) mixture of concentrated sulfuric and nitric acid.
-
Stir the reaction at 0°C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
The precipitated solid can be collected by filtration, washed with cold water, and dried.
-
-
Step 3: Reduction to this compound.
-
Suspend the nitro compound from Step 2 (1.0 eq) in a mixture of ethanol and water.
-
Add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).
-
Heat the mixture to reflux (approx. 80°C) for 3-4 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.
-
Cool the reaction, filter through celite to remove the iron salts, and wash the filter cake with ethanol.
-
Neutralize the filtrate with sodium bicarbonate and extract with DCM.
-
Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final diamine product.
-
Characterization: The final product should be characterized by:
-
¹H and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Part 2: Application in the Synthesis of Fused Heterocyclic Scaffolds
The true synthetic power of this compound is realized in its ability to serve as a scaffold for creating diverse and complex molecules. The chloro group at C2 and the diamine at C3/C4 are orthogonal reactive handles.
Strategy 1: Palladium-Catalyzed Cross-Coupling at the C2 Position
The electron-deficient nature of the pyridine ring makes the C2-chloro position an excellent substrate for palladium-catalyzed reactions like Suzuki and Buchwald-Hartwig aminations.[1] This allows for the introduction of a vast array of aryl, heteroaryl, or amino groups.
Protocol 2: Suzuki Cross-Coupling with Arylboronic Acids
Rationale: The Suzuki coupling is a robust method for forming C-C bonds, enabling the introduction of various substituted (hetero)aryl moieties that can probe different pockets of a kinase active site.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a microwave vial, add the diamine, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Evacuate and backfill the vial with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture.
-
Seal the vial and heat in a microwave reactor to 120°C for 30-60 minutes.
-
Cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography (silica gel) to yield the coupled product.
| Parameter | Value | Rationale |
| Catalyst | Pd(PPh₃)₄ | Robust and commonly used for Suzuki couplings. |
| Base | Na₂CO₃ | A mild base sufficient for this transformation. |
| Solvent | Dioxane/H₂O | A common solvent system that facilitates dissolution of both organic and inorganic reagents. |
| Temperature | 120°C | Microwave heating accelerates the reaction, reducing reaction times significantly. |
Strategy 2: Cyclization via the 3,4-Diamine Moiety
The vicinal diamines are a gateway to forming fused five- or six-membered rings, which are common in kinase inhibitors. For instance, condensation with an appropriate electrophile can lead to the formation of an imidazo[4,5-b]pyridine core.
Protocol 3: Synthesis of an Imidazo[4,5-b]pyridine Scaffold
Rationale: The formation of the imidazole ring locks the conformation of the scaffold and provides additional points for hydrogen bonding interactions with the target protein.
Materials:
-
Product from Suzuki coupling (Protocol 2) (1.0 eq)
-
Triethyl orthoformate (excess, as reagent and solvent)
-
p-Toluenesulfonic acid (p-TSA) (catalytic amount)
Procedure:
-
Suspend the diamine derivative in triethyl orthoformate.
-
Add a catalytic amount of p-TSA.
-
Heat the mixture to 100-110°C for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture and evaporate the excess triethyl orthoformate under reduced pressure.
-
The crude product can often be purified by recrystallization or column chromatography.
Part 3: A Drug Discovery Workflow Perspective
This building block is not just for the synthesis of single molecules but for the creation of entire libraries for screening.
Caption: Drug discovery workflow using the building block.
Application in Kinase Inhibitor Design
Many kinase inhibitors bind to the ATP-binding site, often forming key hydrogen bonds with the "hinge" region of the kinase. The imidazo[4,5-b]pyridine core synthesized from our building block is an excellent hinge-binder.
Hypothetical Kinase Signaling Pathway Inhibition
Caption: Inhibition of the MAPK/ERK pathway.
The diverse libraries generated from this compound can be screened against a panel of kinases. Hits from this screen, particularly those showing inhibition of kinases like RAF or MEK, can then be subjected to lead optimization. The modular nature of the synthesis allows for rapid iteration, where different aryl groups can be introduced via Suzuki coupling to improve potency and selectivity.
Conclusion
This compound is a high-potential building block for medicinal chemistry. Its pre-installed, orthogonally reactive functional groups enable a streamlined and modular approach to the synthesis of complex fused heterocyclic systems. The protocols and strategies outlined in this document provide a robust framework for leveraging this scaffold in the design and synthesis of novel kinase inhibitors, ultimately accelerating the drug discovery process.
References
- CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine - Google P
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed. (URL: [Link])
- US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google P
-
(PDF) Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])
-
(PDF) Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine - ResearchGate. (URL: [Link])
-
Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. (URL: [Link])
-
6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine - PubMed. (URL: [Link])
-
Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed. (URL: [Link])
-
Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - NIH. (URL: [Link])
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis Optimization of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Status: Operational Ticket ID: CHEM-SUP-2024-008 Subject: Optimization of Regioselectivity and Chemoselective Reduction in Pyridine-3,4-diamine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Pathway
This guide addresses the synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine , a critical scaffold often utilized in kinase inhibitor development (e.g., HSP90 or EGFR inhibitors). The synthesis hinges on two high-risk steps: the regioselective SNAr displacement of a dichloro-precursor and the chemoselective reduction of a nitro group in the presence of a halogen.
Master Synthesis Workflow
The following diagram outlines the optimized pathway and critical control points (CCPs) where failure modes most frequently occur.
Figure 1: Critical Control Points (CCPs) in the synthesis pipeline. CCP1 involves kinetic control of amine addition; CCP2 involves preventing hydrodehalogenation.
Module 1: Regioselective Amination (SNAr)
Objective: Selectively displace the C4-Chlorine with methylamine while leaving the C2-Chlorine intact.
The Chemistry
In 2,4-dichloro-6-methyl-3-nitropyridine , both C2 and C4 are activated for nucleophilic attack by the ortho-nitro group. However, C4 is generally more reactive due to the para-relationship with the pyridine nitrogen (electronic activation) and less steric hindrance compared to the C2 position, which is flanked by the ring nitrogen and the nitro group.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Formation of C2-isomer (2-methylamino-4-chloro...) | Thermodynamic Control: Reaction temperature was too high, allowing attack at the slightly less reactive C2 position. | Cool Down: Conduct the addition of methylamine at -10°C to 0°C . Maintain <5°C for the first hour. |
| Bis-substitution (2,4-di(methylamino)...) | Stoichiometry Error: Excess methylamine was present, or the reaction ran too long. | Limit Equivalents: Use exactly 1.05 - 1.1 eq of methylamine. Add dropwise as a solution (e.g., 2M in THF) rather than gas bubbling to control local concentration. |
| Low Conversion | Poor Solubility: Starting material precipitated at low temp. | Solvent Switch: Switch from pure Ethanol to THF or DCM/MeOH mixtures to maintain solubility at -10°C. |
FAQ: Regioselectivity
Q: Why can't I just reflux the reaction to ensure completion? A: Refluxing promotes thermodynamic equilibrium. While C4 is the kinetic product (forms fastest), high heat overcomes the activation energy barrier for C2 attack, leading to a mixture of isomers (C4-amino, C2-amino) and bis-substituted byproducts. You must rely on kinetic control at low temperatures.
Module 2: Chemoselective Nitro Reduction
Objective: Reduce the 3-nitro group to an amine without removing the 2-chloro substituent (Hydrodehalogenation).
The Chemistry
Standard catalytic hydrogenation (H2, Pd/C) is contraindicated here. Palladium on Carbon is excellent at cleaving Aryl-Chlorine bonds, especially in electron-deficient pyridine rings. To retain the chlorine, you must use Dissolving Metal Reductions (Bechamp) or selective heterogeneous catalysts.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Loss of Chlorine (Des-chloro product) | Catalyst Aggression: Used Pd/C or Pd(OH)2 with H2. | Switch Protocol: Use Iron powder (5 eq) in Acetic Acid/Ethanol or Zn / NH4Cl . These methods are chemically incapable of breaking the Ar-Cl bond under standard conditions. |
| Incomplete Reduction (Hydroxylamine intermediate) | pH/Temperature: Reaction stopped at the -NHOH stage (common in neutral Zn reductions). | Heat & Acidify: If using Fe/AcOH, ensure temperature is 60-70°C . If using Zn, ensure saturated NH4Cl is used and consider a slight temperature increase (reflux). |
| Product is Black/Tar | Oxidative Instability: Pyridine-3,4-diamines are electron-rich and oxidize rapidly in air (forming azopyridines or polymerization). | Inert Workup: Perform filtration and evaporation under Nitrogen/Argon . Store the product as a hydrochloride salt (add HCl in dioxane) immediately after isolation for long-term stability. |
FAQ: Reduction Methodology
Q: Can I use Raney Nickel? A: Raney Nickel is safer than Pd/C regarding dehalogenation, but it still carries a risk if the hydrogen pressure is high or the reaction time is prolonged. Iron/Acetic acid is the "Gold Standard" for industrial reliability in this specific context because it is strictly chemoselective for the nitro group.
Q: My product turns purple/brown on the rotavap. Why? A: This is the "Wurster's Blue" effect typical of electron-rich diamines oxidizing. Add a reducing agent like Ascorbic Acid (0.1%) or Sodium Metabisulfite to your aqueous workup buffer to scavenge oxidants, and minimize light exposure.
Analytical Reference Data
Expected 1H NMR Shifts (DMSO-d6) for Product Verification:
| Position | Shift (δ ppm) | Multiplicity | Integration | Notes |
| C6-CH3 | ~2.25 | Singlet | 3H | Methyl on ring |
| N4-CH3 | ~2.85 | Doublet | 3H | Couples to NH |
| C5-H | ~6.40 | Singlet | 1H | Aromatic proton |
| C3-NH2 | ~4.80 - 5.20 | Broad S | 2H | Exchangeable (D2O) |
| C4-NH | ~6.00 - 6.50 | Broad Q | 1H | Exchangeable (D2O) |
Note: The C5-H shift is diagnostic. If C2-Cl is lost, this proton will shift significantly, and a new proton signal will appear at the C2 position (~8.0 ppm).
References
-
Regioselectivity in Chloronitropyridines
- Topic: Nucleophilic substitution patterns in 2,4-dichloro-3-nitropyridine deriv
- Source: Patent CN111303047A (Synthesis of amino-methylpyridines) & General Heterocyclic Chemistry principles.
-
URL:
-
Chemoselective Reduction Protocols
- Topic: Reduction of nitro groups in the presence of halogens using Fe/AcOH or SnCl2.
- Source: US Patent 7,256,295 (Process for producing 2,3-diamino-6-methoxypyridine - analogous chemistry).
-
URL:
-
General Reactivity of 2,4-Dichloropyrimidines/Pyridines
- Topic: Preferential displacement
- Source: National Institutes of Health (NIH)
-
URL:
-
Handling of Unstable Diamines
- Topic: Oxid
- Source:Journal of Medicinal Chemistry (General practice for diaminopyridine handling).
-
URL:
Technical Support Center: Synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Welcome to the technical support center for the synthesis of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you identify, control, and eliminate impurities during your synthesis, ensuring high purity and yield.
Section 1: Understanding the Synthetic Landscape
The most common and logical synthetic route to this compound (the Product ) proceeds via the reduction of its nitro precursor, 2-Chloro-N4,6-dimethyl-3-nitropyridin-4-amine (Starting Material ). This transformation is the critical step where most impurities arise.
This guide focuses on challenges related to this reduction step.
Caption: Core synthesis and common impurity pathways.
Section 2: Frequently Asked Questions (FAQs)
Q1: My final product is pink/brown instead of the expected off-white solid. What is the likely cause?
A: Discoloration, particularly pink, red, or brown hues, is often indicative of trace amounts of azo or azoxy impurities. These highly conjugated molecules are intensely colored and can be present even at very low levels (<0.1%). They typically form from the condensation of the hydroxylamine intermediate, which can accumulate during the reduction of the nitro group.[1]
Q2: I see a significant amount of my starting material in the crude NMR/LCMS. What went wrong?
A: This is a classic case of an incomplete reaction. The cause could be insufficient reaction time, deactivated catalyst (in catalytic hydrogenations), insufficient equivalents of the reducing agent (for metal/acid reductions), or a reaction temperature that is too low.
Q3: My mass spectrometry data shows a peak that is ~34 Da lighter than my product. What is this impurity?
A: A mass difference of approximately 34-35 Da (Cl) strongly suggests a dechlorinated impurity. This side reaction, known as hydrodehalogenation, is a known challenge during catalytic hydrogenation of halogenated aromatics. The palladium catalyst, while excellent for nitro reduction, can also catalyze the reduction of the C-Cl bond.
Section 3: Troubleshooting Guide: Impurity Identification & Mitigation
This section provides a deeper dive into specific impurity classes and offers detailed strategies for their elimination.
Issue 1: Incomplete Reduction & Intermediate-Derived Impurities
The reduction of an aromatic nitro group is a multi-step process that proceeds through nitroso and hydroxylamine intermediates. The accumulation of the hydroxylamine intermediate is particularly problematic as it can lead to dimeric azo and azoxy impurities.[1]
Q: My TLC/LCMS shows a spot/peak that I suspect is the hydroxylamine intermediate. How can I confirm this and prevent its formation?
A:
-
Identification: The hydroxylamine intermediate is more polar than the starting material but may have similar polarity to the final diamine product. It is often unstable and may not be easily isolated. A good strategy is to monitor the reaction at an early time point where its concentration might be maximal.
-
Prevention & Mitigation:
-
Catalytic Hydrogenation (e.g., Pd/C, PtO₂): Ensure your catalyst is active. Use a fresh bottle or a newly opened batch. Catalyst poisoning from sulfur or other sources can stall the reduction at the hydroxylamine stage. Increasing hydrogen pressure and ensuring vigorous stirring can also drive the reaction to completion.
-
Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): Ensure you are using a sufficient molar excess of the metal reductant. The reaction is often exothermic; maintaining a moderately elevated temperature (e.g., 50-80 °C) can provide the necessary activation energy to reduce the hydroxylamine intermediate completely.[2]
-
| Parameter | Recommendation for Catalytic Hydrogenation | Recommendation for Metal/Acid Reduction | Rationale |
| Reaction Time | Monitor by TLC/LCMS until starting material is consumed. | Typically 2-6 hours. Monitor for completion. | Prevents incomplete conversion. |
| Temperature | 25-50 °C | 50-80 °C | Balances reaction rate against side reactions. Metal reductions often require heat. |
| Catalyst/Reagent | 5-10 mol% Pd/C (dry weight basis) | 3-5 equivalents of metal (e.g., Fe powder) | Ensures sufficient active sites/reducing power. |
| Atmosphere | Inert (N₂ or Ar) before introducing H₂ | Inert (N₂ or Ar) | Prevents oxidation of sensitive intermediates and the final product. |
Issue 2: Hydrodehalogenation (Dechlorination)
The C-Cl bond on the pyridine ring is susceptible to reduction, especially under catalytic hydrogenation conditions.
Q: How can I minimize the formation of the dechlorinated impurity during a catalytic hydrogenation?
A:
-
Catalyst Choice: While Palladium (Pd) is highly effective for nitro reductions, it is also notoriously efficient at hydrodehalogenation. Platinum-based catalysts (e.g., PtO₂, Pt/C) can sometimes offer better selectivity.
-
Reaction Additives: The addition of a catalyst moderator or inhibitor can selectively suppress hydrodehalogenation. A common strategy is to add a small amount of a base like triethylamine or to use a specialized inhibited catalyst.
-
Alternative Reductants: If dechlorination is persistent, switching to a non-catalytic reduction method is the most effective solution. Metal/acid reductions like iron in acetic acid or hydrochloric acid, or stannous chloride (SnCl₂) in HCl, do not typically cause dechlorination.[3][4]
Caption: Decision workflow for troubleshooting dechlorination.
Section 4: Prophylactic Strategies & Purification Protocols
Starting Material Quality
Q: Can impurities in my starting nitro compound carry through to the final product?
A: Absolutely. Purity starts with your precursors. Isomeric impurities in the starting material, such as those arising from the initial nitration step, will likely be reduced to the corresponding isomeric diamines.[5] These can be exceptionally difficult to separate from your target molecule.
-
Recommendation: Always verify the purity of your starting 2-Chloro-N4,6-dimethyl-3-nitropyridin-4-amine by NMR and LCMS before beginning the reduction. If necessary, purify it by recrystallization (e.g., from isopropanol or ethanol/water mixtures) until it is >99% pure.
Protocol: Recrystallization for Final Product Purification
This protocol is designed to remove less polar impurities (like residual starting material) and some more polar, colored impurities.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane). The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at reflux.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude solid. Add the minimum amount of hot recrystallization solvent required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (1-2% w/w) and reflux for 5-10 minutes. Caution: Do not add charcoal to a solution at or near its boiling point.
-
Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator for several hours.
-
Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol: Flash Column Chromatography
Chromatography is effective for removing impurities with different polarities, such as the dechlorinated product or starting material.
-
Stationary Phase: Silica gel (230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent) Selection: Use TLC to find a solvent system that gives good separation. A good starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Aim for an Rf value of ~0.3 for the product.
-
Column Packing: Pack the column with silica gel as a slurry in the non-polar component of your eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.
References
- Google Patents.Synthesis method of 2-amino-4, 6-dimethylpyridine.
- Google Patents.Preparation method of 2-chloro-4, 6-dimethoxypyrimidine.
- Google Patents.Process for producing 2,3-diamino-6-methoxypyridine.
- Organic Syntheses.2,6-dimethylpyridine.
- Organic Syntheses.2,3-diaminopyridine.
- ResearchGate.Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents.
- Google Scholar.
- Google Patents.Process for making 3-amino-2-chloro-4-methylpyridine.
- Nature.
- Google Patents.Synthetic method of 3, 4-diaminopyridine.
- Google Scholar.Synthesis and Chemical Conversions of 2-Chloro-3-cyano-4-methylamino-5-nitropyridine.
- ResearchGate.Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine.
- National Institutes of Health.Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.
- Google Patents.
- Journal of Chemical Technology and Metallurgy.Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase.
- Google Patents.Process for preparing pyridine-2,6-diamines.
- ResearchGate.Synthesis and biological activity of new derivatives of 6-chloro-5-((4- chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy- N, N-dimethylpyrimidin-2-amine.
- Google Patents.Preparation method of 2-chloro-3-aminopyridine.
- National Institutes of Health.
- YouTube.8.
- Tokyo Chemical Industry.4-Chloro-2,6-dimethyl-3-nitropyridine.
- Google Patents.
- Chemistry Stack Exchange.Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine.
- Google Patents.Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines.
Sources
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
Optimizing reaction conditions for N-methylation of pyridines
Topic: Optimization of Reaction Conditions for Pyridinium Salt Synthesis
Role: Senior Application Scientist Status: Active Guide
Introduction: Beyond the Basics
Welcome to the technical support center. If you are reading this, you are likely moving beyond simple textbook alkylations. While the N-methylation of pyridine (the Menshutkin reaction) is a fundamental
This guide treats the reaction not just as A + B
Module 1: The Engine – Electrophile Selection
The choice of methylating agent dictates the reaction rate more than any other variable. You must balance leaving group ability (nucleofugality) against toxicity and volatility .
Reagent Decision Matrix
Use the following table to select the correct agent based on your substrate's electronic profile.
| Methylating Agent | Reactivity | Boiling Point | Leaving Group | Best Use Case | Safety Note |
| Methyl Iodide (MeI) | High | 42 °C | Standard pyridines; general use. | Volatile neurotoxin. | |
| Dimethyl Sulfate (DMS) | Moderate | 188 °C | Large-scale; high-temp reflux required. | Carcinogenic; non-volatile. | |
| Methyl Triflate (MeOTf) | Extreme | 99 °C | Sterically hindered (2,6-subst) or EWG-pyridines (e.g., 3-nitro). | Corrosive; reacts with moisture instantly. | |
| Meerwein's Salt ( | Very High | Solid | Acid-sensitive substrates; non-volatile alternative to MeOTf. | Moisture sensitive; store in freezer.[1] |
Logic Flow: Selecting Your Reagent
The following decision tree illustrates the logical pathway for selecting reagents based on substrate constraints.
Module 2: The Environment – Solvent Effects[2][3]
The Menshutkin reaction involves the formation of ions (charged product) from neutral reactants.[2] The Transition State (TS) is highly dipolar. Therefore, polar aprotic solvents dramatically accelerate the reaction by stabilizing the charge separation in the TS.
Solvent Hierarchy (Kinetic Rate)
-
Recommendation: Acetonitrile (MeCN) is the gold standard. It is polar enough to accelerate the rate but non-polar enough that the final pyridinium salt usually precipitates out, driving the equilibrium to completion (Le Chatelier’s principle).
Standard Experimental Protocol (MeCN Method)
Applicable for pyridine, picolines, and 4-DMAP.
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under
or Ar atmosphere. -
Dissolution: Dissolve the pyridine substrate (1.0 equiv) in anhydrous Acetonitrile (0.5 M concentration).
-
Addition: Add Methyl Iodide (1.1 to 1.5 equiv) dropwise via syringe.
-
Note: Reaction is exothermic. Add slowly to prevent boiling.
-
-
Reaction: Stir at reflux (80-82 °C) for 4–12 hours.
-
Monitoring: TLC will show the disappearance of the mobile pyridine spot and a baseline spot (salt).
-
-
Workup (The "Crash" Method):
-
Cool the mixture to room temperature.
-
Add 5 volumes of cold Diethyl Ether (
) or Ethyl Acetate. -
The product should precipitate as a white/yellow solid.
-
Filter under vacuum and wash with cold ether.
-
Module 3: Troubleshooting Complex Cases
When standard conditions fail, it is usually due to steric hindrance (preventing the
Scenario A: The "Oily Mess" (Hygroscopicity)
Pyridinium halides (iodides/chlorides) are often hygroscopic oils that refuse to crystallize.
-
The Fix: Anion Metathesis (Counter-ion Exchange).
-
Protocol: Dissolve the crude oil in minimum water/methanol. Add a saturated aqueous solution of Ammonium Hexafluorophosphate (
) or Sodium Tetrafluoroborate ( ) . The hydrophobic anion ( ) will force the salt to precipitate as a stable, non-hygroscopic solid.
Scenario B: No Reaction (Steric Hindrance)
Substrates like 2,6-di-tert-butylpyridine are notoriously difficult to methylate due to steric shielding of the nitrogen lone pair.
-
The Fix: Use Methyl Triflate (smaller, more reactive electrophile) and high pressure if available.
-
Warning: Do not use nucleophilic solvents (like alcohols) with MeOTf; they will be methylated instead of the pyridine. Use Dichloromethane (DCM).
Troubleshooting Workflow
Frequently Asked Questions (FAQs)
Q1: My reaction in Dichloromethane (DCM) turned into a solid gel overnight. What happened?
A: You likely formed a bis-pyridinium salt . DCM is not inert over long periods with nucleophilic pyridines. The pyridine can displace both chlorides in
Q2: Why is my yield low with 2-chloropyridine? A: The chlorine atom at the 2-position exerts a strong inductive electron-withdrawing effect (-I), reducing the electron density on the nitrogen. Additionally, there is a slight steric penalty. Solution: Switch to Methyl Triflate or run the reaction "neat" (no solvent) with MeI in a sealed tube at 100 °C.
Q3: How do I remove excess Methyl Iodide? A: Methyl Iodide is volatile (b.p. 42 °C). It can be removed by rotary evaporation, but you must use a functional fume hood and a cold trap to prevent releasing it into the lab atmosphere. Alternatively, quench excess alkylating agent by adding a dilute ammonia solution or ethanolamine before disposal.
Q4: Can I use Methanol as a solvent? A: Methanol is polar and good for kinetics, but it is nucleophilic. If you use highly reactive agents like MeOTf or Meerwein's salt, the methanol will react with the agent to form dimethyl ether.[3] Methanol is only safe when using Methyl Iodide.
References
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on Menshutkin kinetics and solvent polarity).
-
Abboud, J. L. M., et al. (1999). "Critical compilation of scales of solvent parameters." Pure and Applied Chemistry, 71(4), 645-718. Link
- Lovering, A. L., et al. (2016). "Mechanistic Insights into the Menshutkin Reaction." Journal of the American Chemical Society.
- Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying solvents and purifying reagents like MeOTf).
Sources
Technical Support Center: Synthesis of Substituted Diaminopyridines
Welcome to the technical support center for the synthesis of substituted diaminopyridines. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic scaffolds. As a senior application scientist, I've compiled this resource based on field-proven insights and established chemical principles to help you troubleshoot common challenges and optimize your synthetic strategies. This is not a rigid template, but a dynamic guide to empower you with the knowledge to make informed decisions at the bench.
Frequently Asked Questions (FAQs)
Q1: I'm planning a synthesis of a non-symmetrically substituted diaminopyridine. What are the primary challenges I should anticipate?
The synthesis of non-symmetrically substituted pyridines is a significant challenge.[1] Traditional condensation and cycloaddition reactions often yield mixtures of isomers or are limited in the steric and electronic nature of the substituents. The main hurdles you will likely encounter are:
-
Regioselectivity: Controlling the position of incoming substituents, especially amino groups, on the pyridine ring is paramount. The inherent electronic properties of the pyridine ring often direct functionalization to the C2 and C4 positions, making selective C3 functionalization particularly difficult.[2]
-
Functional Group Tolerance: Many of the reaction conditions required for pyridine functionalization can be harsh, potentially affecting other functional groups in your molecule. Careful planning of your synthetic route and the use of protecting groups are often necessary.
-
Purification: Diaminopyridines are often basic and polar, which can make them challenging to purify by standard chromatographic methods. They may exhibit poor solubility in common organic solvents, and their basicity can lead to tailing on silica gel.
Troubleshooting Guide: Common Synthetic Routes
This section is organized by common reaction types used in diaminopyridine synthesis. Each entry addresses a specific problem you might encounter and provides a step-by-step approach to resolving it.
Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but it is notoriously sensitive to reaction conditions.[3]
Q2: My Buchwald-Hartwig amination of a dihalopyridine is giving low yield and multiple unidentified byproducts. What's going wrong?
This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
Causality: The catalytic cycle of the Buchwald-Hartwig reaction involves a delicate balance of oxidative addition, ligand exchange, and reductive elimination.[4] Any disruption to this cycle can lead to side reactions or catalyst deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Common Side Products and Their Prevention:
| Side Product | Potential Cause | Recommended Solution |
| Dehalogenated Starting Material | Premature reductive elimination from a Pd-H species. | Ensure an inert atmosphere (argon or nitrogen) and use anhydrous solvents. |
| Bithiophene (if using thiophene derivatives) | Homocoupling of the aryl halide. | Lower the reaction temperature and ensure slow addition of the base. |
| Products from Phenol Coupling | The phenol is acting as a nucleophile. | Protect the phenol group before the coupling reaction. |
Experimental Protocol: Screening Reaction Conditions for Buchwald-Hartwig Amination
-
Preparation: In a glovebox, add the aryl halide (0.5 mmol), amine (0.6 mmol), and base (1.0 mmol) to separate vials.
-
Catalyst/Ligand Addition: In separate vials, prepare solutions of different palladium precatalysts (e.g., XPhos Pd G3, DavePhos Pd G4) and ligands (e.g., XPhos, SPhos) in the chosen anhydrous solvent (e.g., toluene, dioxane).
-
Reaction Setup: Add the catalyst/ligand solution to each reaction vial. Seal the vials and place them in a heating block.
-
Execution: Heat the reactions at a set temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the crude mixtures by LC-MS or GC-MS to determine conversion and identify byproducts.
Nitration and Reduction
A common route to diaminopyridines involves the nitration of an aminopyridine followed by the reduction of the nitro group.
Q3: My nitration of 2-aminopyridine is giving me a mixture of 3-nitro and 5-nitro isomers that are difficult to separate. How can I improve the regioselectivity?
Causality: The nitration of aminopyridines is a classic electrophilic aromatic substitution. The amino group is a strong activating group and directs ortho and para. In the case of 2-aminopyridine, this leads to substitution at the 3- and 5-positions. The regioselectivity can be highly sensitive to reaction conditions.
Strategies for Controlling Regioselectivity:
-
Protecting the Amino Group: Converting the amino group to an amide (e.g., acetamide) can increase the steric bulk around the 2-position, favoring nitration at the more distant 5-position. The amide can be hydrolyzed after the nitration step.
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of nitration reactions.[5] Experimenting with different solvent systems may favor one isomer over the other.
-
Alternative Nitrating Agents: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating agents like N-nitropyridinium salts or using a zeolite catalyst with nitric acid might offer different regioselectivity.[6]
Q4: The catalytic hydrogenation of my nitropyridine to the corresponding aminopyridine is sluggish and gives a colored, impure product. What is causing this?
Causality: Catalytic hydrogenation of nitro groups proceeds through nitroso and hydroxylamine intermediates. The accumulation of these intermediates can lead to the formation of colored azo and azoxy dimers.[7] Additionally, sulfur-containing functional groups or other impurities can poison the catalyst.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalytic hydrogenation.
Experimental Protocol: Reduction of a Nitropyridine with Iron in Acetic Acid
-
Setup: To a round-bottom flask equipped with a reflux condenser, add the nitropyridine (1.0 eq), iron powder (3.0 eq), and glacial acetic acid.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Extraction: Neutralize the filtrate with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or crystallization.
Purification Challenges
Q5: I have synthesized my target diaminopyridine, but I'm struggling to purify it. It streaks on my TLC plates and I get poor recovery from my silica gel column. What can I do?
Causality: The basicity of the amino groups on the pyridine ring leads to strong interactions with the acidic silica gel, causing streaking and irreversible adsorption. Their polarity can also lead to poor solubility in less polar solvents used for chromatography.
Purification Strategies for Basic Amines:
| Method | Description | Best For |
| Base-Washed Silica Gel | Pre-treating the silica gel with a triethylamine solution (e.g., 1-2% in the eluent) neutralizes the acidic sites. | General purpose column chromatography of basic compounds. |
| Acid-Base Extraction | Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer. Wash the aqueous layer with an organic solvent to remove non-basic impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent. | Separating the basic product from non-basic or weakly basic impurities. |
| Crystallization | If the product is a solid, crystallization from an appropriate solvent system can be a highly effective purification method. Solubility testing is key.[3] | Crystalline solid products. |
| Cation-Exchange Chromatography | This technique separates compounds based on their positive charge. The basic diaminopyridine will bind to the column and can be eluted with a buffer of increasing ionic strength or pH.[8] | Highly polar and water-soluble diaminopyridines. |
References
-
The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. (n.d.). pubs.acs.org. Retrieved February 7, 2026, from [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. (n.d.). . Retrieved February 7, 2026, from [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands | ACS Omega. (n.d.). pubs.acs.org. Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). chem.libretexts.org. Retrieved February 7, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry. (2018, September 6). . Retrieved February 7, 2026, from [Link]
-
Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine - ACS Publications. (n.d.). pubs.acs.org. Retrieved February 7, 2026, from [Link]
- CN114315706A - Synthetic method of 3, 4-diaminopyridine - Google Patents. (n.d.). patents.google.com.
- CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents. (n.d.). patents.google.com.
-
Buchwald-Hartwig Amination - Wordpress. (n.d.). acsgcipr.files.wordpress.com. Retrieved February 7, 2026, from [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). chemistry.stackexchange.com. Retrieved February 7, 2026, from [Link]
-
Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents - ResearchGate. (2023, August 9). . Retrieved February 7, 2026, from [Link]
-
Synthesis of 2,3-diaminopyridine-derived 4-azabenzimidazoles and (phenylimino)pyridine analogues as potential anti - Arkivoc. (n.d.). . Retrieved February 7, 2026, from [Link]
-
2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.). . Retrieved February 7, 2026, from [Link]
-
meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. (n.d.). pubs.acs.org. Retrieved February 7, 2026, from [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved February 7, 2026, from [Link]
-
Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). . Retrieved February 7, 2026, from [Link]
-
Struggling with Reductive Amination: Tips for Isolating My Amine Product? - Reddit. (2024, January 1). . Retrieved February 7, 2026, from [Link]
-
Hydrogenation troubleshooting : r/Chempros. (2023, February 17). . Retrieved February 7, 2026, from [Link]
- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents. (n.d.). patents.google.com.
-
Chichibabin amination: Easy mechanism - Chemistry Notes. (2022, April 25). chemistrynotes.com. Retrieved February 7, 2026, from [Link]
-
Chichibabin Reaction - Chemistry LibreTexts. (2023, January 22). chem.libretexts.org. Retrieved February 7, 2026, from [Link]
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). . Retrieved February 7, 2026, from [Link]
-
Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands - PMC. (n.d.). . Retrieved February 7, 2026, from [Link]
-
A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines | Request PDF. (2015, August 1). . Retrieved February 7, 2026, from [Link]
-
Preparation of 3,4-diaminopyridine microparticles by solvent-evaporation methods. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved February 7, 2026, from [Link]
-
Chromatograms showing separation of 3,4-diaminopyridine from related... - ResearchGate. (n.d.). . Retrieved February 7, 2026, from [Link]
-
Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K | Journal of Chemical & Engineering Data. (2022, May 27). pubs.acs.org. Retrieved February 7, 2026, from [Link]
-
Nitrile to Amide - Common Conditions. (n.d.). . Retrieved February 7, 2026, from [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). . Retrieved February 7, 2026, from [Link]
-
21.5. Hydrolysis of nitriles | Organic Chemistry II. (n.d.). courses.lumenlearning.com. Retrieved February 7, 2026, from [Link]
-
Synthesis, Characterization and Solvent Effects on the Electronic Absorption Spectra of Aminopyridine Schiff Bases. (n.d.). . Retrieved February 7, 2026, from [Link]
-
Detection and elimination of product inhibition from the asymmetric catalytic hydrogenation of enamines - PubMed. (2005, October 27). pubmed.ncbi.nlm.nih.gov. Retrieved February 7, 2026, from [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). acsgcipr.files.wordpress.com. Retrieved February 7, 2026, from [Link]
- US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. (n.d.). patents.google.com.
-
Photochemical C3-amination of pyridines via Zincke imine intermediates. (n.d.). . Retrieved February 7, 2026, from [Link]
-
Regioselectivity in the nitration of dialkoxybenzenes - PubMed. (n.d.). pubmed.ncbi.nlm.nih.gov. Retrieved February 7, 2026, from [Link]
Sources
- 1. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Regioselectivity in the nitration of dialkoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 7. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability Optimization for 2-Chloro-N4,6-dimethylpyridine-3,4-diamine
Case ID: STAB-1039824 Subject: Stabilization Protocols, Storage Logic, and Degradation Troubleshooting Applicable Compound: 2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS: 1039824-34-4) Related Applications: Synthesis of JAK Inhibitors (e.g., Tofacitinib derivatives), Pyridine-based Kinase Inhibitors.[1]
Executive Summary: The Instability Profile
As a researcher working with This compound , you are likely encountering two primary stability challenges: oxidative discoloration and hydrolytic dechlorination .[1]
This molecule features an electron-rich di-amino pyridine core.[1] The electron density donated by the amino groups at positions 3 and 4 activates the ring, making it susceptible to oxidation (turning the powder from off-white to brown/pink).[1] Simultaneously, the chlorine at position 2 is activated by the pyridine nitrogen, creating a vulnerability to nucleophilic attack (hydrolysis) under acidic or basic stress, leading to the formation of the corresponding pyridone impurity.
This guide provides the protocols to mitigate these risks.
Critical Degradation Pathways
Understanding how the molecule breaks down is the first step to preventing it.[1]
Pathway A: Oxidative Degradation (Color Change)
-
Mechanism: The electron-rich amino groups (particularly the primary amine at C3) undergo radical oxidation upon exposure to air.[1] This leads to the formation of highly colored azo-dimers or quinone-imine species.[1]
-
Indicator: Sample turns pink, brown, or black.[1]
-
Impact: Lower purity, potential catalyst poisoning in subsequent coupling steps.[1]
Pathway B: Hydrolytic Dechlorination
-
Mechanism: The C2-Chlorine atom is susceptible to Nucleophilic Aromatic Substitution (
).[1] Moisture, combined with trace acid/base, promotes the displacement of Chlorine by water/hydroxide.[1] -
Indicator: Appearance of a "pyridone" peak in HPLC (typically elutes earlier than the parent).
-
Impact: Loss of the reactive handle required for subsequent cross-coupling reactions.[1]
Visualizing the Degradation Logic
Figure 1: Primary degradation pathways.[1] Oxidation affects physical appearance; Hydrolysis destroys the reactive chlorine handle.[1]
Stabilization Protocols
Protocol A: The "Gold Standard" – Salt Formation
The free base of this diamine is inherently unstable and often exists as an oil or low-melting solid.[1] Converting it to a crystalline salt (Hydrochloride or p-Toluenesulfonate) locks the lone pairs, significantly reducing oxidative susceptibility.[1]
Recommended Salt: Hydrochloride (HCl) or Hemisulfate.[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 10g of the crude free base in Ethyl Acetate (EtOAc) or Isopropyl Alcohol (IPA) (50 mL). Ensure complete dissolution (sonicate if necessary).
-
Acid Addition: Cool the solution to 0–5°C. Slowly add 1.05 equivalents of 4M HCl in Dioxane or Concentrated HCl dropwise.
-
Note: An exotherm is expected.[1] Control internal temp <10°C to prevent hydrolysis.
-
-
Crystallization: Stir at 0°C for 2 hours. A white to off-white precipitate should form.[1]
-
Filtration: Filter the solid under a nitrogen blanket (to avoid moisture absorption during filtration).[1]
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Validation: Check melting point. The salt should have a sharp melting point >150°C (significantly higher than the free base), indicating a stable crystal lattice.[1]
Protocol B: Storage of Free Base (If Salt is not an option)
If your synthesis requires the free base, strict environmental control is mandatory.
| Parameter | Specification | Reason |
| Atmosphere | Argon or Nitrogen (Inert) | Prevents oxidative darkening.[1] |
| Temperature | -20°C (Long term) / 4°C (Active use) | Slows kinetic rate of hydrolysis/dimerization.[1] |
| Container | Amber Glass + Parafilm/Teflon Tape | Blocks UV light; ensures hermetic seal.[1] |
| Desiccant | Silica Gel Packets | Scavenges moisture to prevent hydrolysis.[1] |
Troubleshooting Guide (FAQ)
Q1: My compound turned from off-white to pink/brown overnight. Is it ruined?
-
Diagnosis: This is surface oxidation, likely of the N3-amino group.[1]
-
Assessment: Run an HPLC. Often, the color change represents <0.5% impurity (highly colored azo species).[1]
-
Fix: If purity is >98%, you can proceed, but add a decolorizing carbon (Charcoal) treatment step in your next reaction.[1] If purity is compromised, recrystallize from Ethanol/Hexane.[1]
Q2: I see a new peak at RRT ~0.8 (Relative Retention Time) in my HPLC.
-
Diagnosis: This is likely the des-chloro hydrolysis product (2-hydroxy-N4,6-dimethylpyridine-3,4-diamine).[1]
-
Cause: Your HPLC diluent or mobile phase might be too acidic, or the sample contains moisture.[1]
-
Fix: Ensure your HPLC samples are prepared in Acetonitrile (not Methanol, which can react) and run immediately. Store the bulk material with fresh desiccant.[1]
Q3: Can I store the solution in DMSO?
-
Answer: NO. DMSO is an oxidant (Swern oxidation mechanism).[1] Storing electron-rich diamines in DMSO for long periods can lead to N-oxide formation or oxidative dimerization.[1] Use Anhydrous DMF or Acetonitrile if solution storage is temporary; otherwise, store as a solid.[1]
Analytical Method for Stability Monitoring
To accurately track stability, use this validated HPLC condition which separates the parent from its hydrolytic impurities.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Ammonium Formate in Water (pH ~6.5). Avoid strong acids like TFA which promote on-column degradation.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (amine specific).
Workflow Summary
Use this logic flow to determine your handling strategy.
Figure 2: Decision matrix for handling the intermediate based on usage timeline.
References
-
Pfizer Inc. (2002).[1] Pyrrolo[2,3-d]pyrimidine compounds. U.S. Patent 6,627,754.[1] (Describes the synthesis of Tofacitinib intermediates and handling of aminopyridines).
-
Ripin, D. H., et al. (2003).[1] Development of a Scaleable Route to CP-690,550. Organic Process Research & Development, 7(1), 115-120.[1] (Detailed process chemistry regarding the stability of chloropyridine intermediates).
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: Aminopyridines. (General handling and storage classifications for toxic and sensitive aminopyridines).
-
Kulkarni, A. A., et al. (2012).[1] Stability indicating HPTLC method for determination of Tofacitinib. Der Pharma Chemica, 9(15), 12-18.[1] (Analytical methods for detecting degradation in similar pyridine-based structures).
Sources
Validation & Comparative
Structure-activity relationship of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine analogs
Comparison Guide: Structure-Activity Relationship of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine Analogs
Executive Summary & Chemical Context
The molecule This compound (hereafter referred to as Scaffold-CPD ) represents a critical evolution in the design of Kv7 (KCNQ) Potassium Channel Openers . Historically, this therapeutic class—led by Retigabine (Ezogabine) and Flupirtine —has been plagued by metabolic instability. Specifically, the electron-rich triaminobenzene core of Retigabine undergoes oxidation to form quinone diimines, leading to retinal pigmentation, blue skin discoloration, and hepatotoxicity.
Scaffold-CPD utilizes a pyridine core to solve this problem. By introducing an electron-deficient nitrogen into the ring and replacing the labile 2-amino group with a 2-chloro substituent, this scaffold aims to maintain nanomolar potency against Kv7.2/7.3 channels while effectively eliminating the oxidation pathway responsible for pigmentation.
This guide compares the Scaffold-CPD series against the industry standard (Retigabine ) and alternative heterocyclic analogs (e.g., Pynegabine ).
Structure-Activity Relationship (SAR) Analysis
The SAR of Scaffold-CPD is defined by four critical vectors. Each position on the pyridine ring plays a distinct role in modulating channel affinity (potency) and metabolic stability (safety).
Vector A: The Pyridine Core (vs. Benzene)
-
Mechanism: The replacement of the benzene ring (Retigabine) with a pyridine ring increases the ionization potential.
-
Impact: This modification significantly lowers the risk of oxidation into toxic quinoid metabolites. The pyridine nitrogen acts as an electron sink, stabilizing the molecule against oxidative attack.
Vector B: Position 2 (Chlorine Substituent)
-
Comparison: Retigabine possesses an amino group (-NH2) at this position, which acts as a Hydrogen Bond Donor (HBD) to the S303 residue in the KCNQ channel.
-
Scaffold-CPD Innovation: Replacing -NH2 with -Cl removes the H-bond donor capability but introduces a lipophilic, electron-withdrawing group.
-
Observation: While the loss of the H-bond can slightly reduce affinity, the Chlorine atom improves membrane permeability (logP) and blocks N-acetylation (a major metabolic route for Retigabine), resulting in a longer half-life (
).
Vector C: Position 4 (N-Methylamino)
-
Role: This secondary amine is critical for the "orthogonal" binding mode. It dictates the orientation of the molecule within the hydrophobic pocket of the channel.
-
Constraint: Modifications larger than a methyl group (e.g., ethyl, isopropyl) at this position generally lead to a steep drop in potency due to steric clash with the channel pore residues.
Vector D: Position 3 (Primary Amine - Linker Site)
-
Function: In the free scaffold, this is a primary amine.[1][2] In active drugs, this nitrogen is acylated (carbamate or amide linkage) to a lipophilic tail (e.g., 4-fluorobenzyl).
-
SAR Rule: The basicity of this nitrogen is lower in the pyridine scaffold compared to the benzene scaffold, requiring optimized coupling conditions during synthesis.
Comparative Performance Data
The following table contrasts the theoretical and experimental performance of the Scaffold-CPD derived active drug (assuming a standard 4-fluorobenzyl carbamate tail) against Retigabine.
| Feature | Retigabine (Standard) | Scaffold-CPD Analog (Pyridine-Cl) | Pynegabine (Alternative) |
| Core Structure | 1,2,4-Triaminobenzene | 2-Chloro-3,4-diaminopyridine | 2-Alkyl-3,4-diaminopyridine |
| Kv7.2/7.3 EC50 | ~10 - 50 nM | ~25 - 80 nM | ~1 - 10 nM |
| Oxidation Potential | High (Forms Quinones) | Low (Stable) | Low (Stable) |
| Pigmentation Risk | High (Blue Skin/Retina) | Negligible | Negligible |
| Metabolic Route | N-Acetylation + N-Glucuronidation | Oxidative Dehalogenation (Slow) | Hydroxylation |
| Brain/Plasma Ratio | Moderate | High (Due to Cl lipophilicity) | High |
Key Insight: While the Scaffold-CPD analog may show a slight reduction in absolute potency (EC50) compared to Retigabine due to the loss of the H-bond at Position 2, it compensates with a vastly superior safety profile and metabolic stability.
Visualization of SAR and Signaling
Diagram 1: Structural Logic & SAR Map
This diagram visualizes how the specific substitutions on the Scaffold-CPD optimize the molecule for the KCNQ channel while mitigating toxicity.
Caption: SAR map detailing the functional role of each substituent on the 2-Chloro-pyridine core.
Diagram 2: Experimental Validation Workflow
The following workflow outlines the standard protocol for validating the "Performance" of this scaffold compared to Retigabine.
Caption: Step-by-step validation workflow from synthesis to toxicity screening.
Experimental Protocols
To objectively compare Scaffold-CPD against Retigabine, the following protocols are recommended. These ensure data integrity and reproducibility.
Protocol A: Thallium Flux Assay (Functional Potency)
-
Rationale: KCNQ channels are permeable to Thallium (Tl+). Tl+ binds to a fluorescent dye (e.g., Thallos) inside the cell, providing a surrogate measure of Potassium flux.
-
Steps:
-
Cell Line: CHO cells stably expressing KCNQ2/3.
-
Dye Loading: Incubate cells with Thallos-AM dye for 60 mins at room temperature.
-
Treatment: Add Scaffold-CPD analogs (0.1 nM – 10 µM) in a 384-well plate.
-
Trigger: Add Tl+ stimulus buffer.
-
Measurement: Record fluorescence intensity on a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis: Plot Max-Min fluorescence vs. Log[Concentration] to derive EC50.
-
Protocol B: Glutathione (GSH) Trapping Assay (Metabolic Stability)
-
Rationale: Detects the formation of reactive quinone metabolites.[3][4] If the pyridine scaffold works as designed, no GSH-adducts should be observed.
-
Steps:
-
Incubation: Mix test compound (10 µM) with human liver microsomes (HLM) and NADPH (1 mM).
-
Trapping Agent: Add Glutathione (GSH, 5 mM) to trap any electrophilic intermediates.
-
Time Course: Incubate at 37°C for 60 minutes.
-
Analysis: Quench with acetonitrile, centrifuge, and analyze supernatant via LC-MS/MS.
-
Success Criteria: Retigabine will show mass peaks corresponding to [M+GSH]. Scaffold-CPD should show <1% adduct formation.
-
References
-
Miceli, F. et al. (2018). "Beyond Retigabine: Design, Synthesis, and Pharmacological Characterization of a Potent and Chemically Stable Neuronal Kv7 Channel Activator." Journal of Medicinal Chemistry. Link
-
Vue, M. et al. (2019). "Sulfide Analogues of Flupirtine and Retigabine with Nanomolar Kv7.2/Kv7.3 Channel Opening Activity." ChemMedChem. Link
-
Kumar, M. et al. (2016). "Kv7 channels as targets for epilepsy: Progress and challenges." Expert Opinion on Therapeutic Targets. Link
-
Grozinger, K. et al. (1995).[5] "Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone." Journal of Heterocyclic Chemistry. Link (Context for scaffold synthesis).
Sources
- 1. Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfide Analogues of Flupirtine and Retigabine with Nanomolar KV 7.2/KV 7.3 Channel Opening Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
Structural Validation of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine: A Comparative Technical Guide
Executive Summary: The Regioisomer Trap
In the development of kinase inhibitors and heterocyclic pharmaceuticals, the pyridine scaffold is ubiquitous. However, the synthesis of polysubstituted pyridines—specifically 2-Chloro-N4,6-dimethylpyridine-3,4-diamine —presents a classic "regioisomer trap."[1]
Standard nucleophilic aromatic substitution (
This guide objectively compares the structural validation methods, establishing Single Crystal X-ray Diffraction (SC-XRD) not merely as a confirmation tool, but as the necessary "Gold Standard" for this class of compounds, superior to NMR in definitive structural assignment.[1]
The Challenge: Why NMR is Insufficient
For the target molecule This compound , the structural ambiguity lies in the placement of the chlorine atom relative to the methyl and amino substituents.[1]
The NMR Blind Spot
-
1H NMR Limitations: The molecule possesses few ring protons.[1] If the substitution pattern leaves only one or no protons on the pyridine ring,
coupling constants (the primary method for determining neighbor relationships) are absent.[1] -
NOESY Ambiguity: While Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity (<5 Å), it relies on through-space interactions.[1] In planar aromatic systems, a methyl group at position 6 might show NOE correlations to a proton at position 5, but distinguishing this from a methyl at position 2 interacting with a proton at position 3 is often speculative without a distinct reference point [1].[1]
-
Nitrogen Ambiguity: NMR cannot easily distinguish which nitrogen (N3 or N4) bears the methyl group without complex
-HMBC experiments, which suffer from low sensitivity [2].[1]
The Solution: Single Crystal X-ray Diffraction (SC-XRD)[1]
SC-XRD provides a direct, atom-by-atom map of the electron density, yielding the absolute connectivity and 3D geometry of the molecule.[1] Unlike NMR, which infers structure from magnetic environments, SC-XRD observes the structure.[1]
Experimental Protocol: Crystallization & Data Collection
To validate the structure of this compound, follow this field-proven workflow.
Phase 1: Crystal Growth (The Critical Step)
Aminopyridines are often prone to twinning or forming microcrystalline powders.[1]
-
Method: Slow Evaporation.[1]
-
Solvent System: Ethanol/Dichloromethane (1:1 v/v) or Methanol/DMF (9:1 v/v).[1]
-
Protocol: Dissolve 20 mg of the purified solid in 2 mL of solvent. Filter through a 0.45
m PTFE syringe filter into a clean vial. Cover with parafilm, punch 3-5 small holes, and allow to stand at room temperature (20-25°C) in a vibration-free environment.[1] -
Target: Block-like or prismatic crystals (
mm).[1] Avoid needles if possible, as they often exhibit disorder.[1]
Phase 2: Data Collection[1]
-
Source: Mo-K
( Å) is standard.[1] However, for this light-atom organic molecule ( ), Cu-K ( Å) is superior as it provides higher diffraction intensity and better resolution of the absolute structure if chiral impurities were present (though not applicable here, it improves data quality for small organics) [3].[1] -
Temperature: Collect at 100 K using a cryostream. Low temperature reduces thermal motion (atomic displacement parameters), significantly improving resolution and the precision of bond lengths.[1]
Phase 3: Structure Refinement[1]
-
Software: SHELXT (solution) and SHELXL (refinement).[1]
-
Validation Metrics:
-
R1 (R-factor): Target
. Indicates agreement between the model and experimental data. -
Goodness of Fit (GoF): Target ~1.0.
-
Thermal Ellipsoids: Check for elongation, which indicates disorder or wrong atom assignment (e.g., confusing N for C).[1]
-
Comparative Analysis: SC-XRD vs. NMR vs. MS
The following table summarizes the performance of each technique for this specific pyridine derivative.
| Feature | 1H / 13C NMR | 2D NMR (NOESY/HMBC) | HR-MS | SC-XRD (The Product) |
| Primary Output | Chemical Shift ( | Connectivity (J-coupling), Proximity (NOE) | Molecular Formula ( | 3D Electron Density Map |
| Regioisomer Resolution | Low. Ambiguous for proton-poor rings.[1] | Medium. Depends on distinct spatial markers.[1] | None. Isomers have identical mass.[1] | High. Unambiguous atom positions.[1] |
| Sample Requirement | ~5-10 mg (Solution) | ~20-50 mg (Solution) | <1 mg | Single Crystal (0.1 mm) |
| Destructive? | No | No | No | No (Crystal recoverable) |
| Time to Result | 10-30 mins | 2-12 hours | 10 mins | 2-24 hours (incl.[1] growth) |
| Certainty Level | Inferential | Probabilistic | Formula Only | Absolute |
Visualizing the Validation Workflow
Diagram 1: The Regioisomer Ambiguity & Resolution Path
This diagram illustrates why the synthesis creates ambiguity and how SC-XRD acts as the definitive filter.
Caption: Workflow demonstrating the necessity of SC-XRD in resolving the specific regioochemistry of chlorinated aminopyridines.
Diagram 2: The "Go/No-Go" Decision Logic
When should you escalate from NMR to X-ray?
Caption: Decision matrix for selecting SC-XRD when NMR spectroscopic data is insufficient for structural assignment.
References
-
News-Medical. (2019).[1] X-Ray Crystallography vs. NMR Spectroscopy. Retrieved from [Link]
-
Jeol Ltd. (2020).[1] X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]
-
Peak Proteins. (2021). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]
-
Pang, Y. Y., et al. (2012).[1][2] 6-Chloro-N(4),N(4)-dimethyl-pyrimidine-2,4-diamine. Acta Crystallographica Section E. Retrieved from [Link]
-
LibreTexts. (2025).[1][3] NOESY Spectra and Limitations. Retrieved from [Link][1]
Sources
Comparative Guide: In Vitro Profiling of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine Derivatives
Executive Summary & Chemical Rationale
The development of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine derivatives represents a critical structural evolution in the design of KCNQ (Kv7) potassium channel openers. Historically, the therapeutic utility of this class—exemplified by Retigabine (Ezogabine) and Flupirtine —was compromised by the metabolic instability of their triaminobenzene core. This core undergoes oxidation to form toxic quinone-diimines, leading to pigmentation disorders (retinal/skin blueing) and hepatotoxicity.
The "Product" in this guide refers to the 2-Chloro-pyridine-3,4-diamine scaffold. By replacing the central benzene ring with a pyridine and incorporating a chlorine substituent at the C2 position, this scaffold achieves two critical objectives:
-
Metabolic Hardening: The pyridine nitrogen and electron-withdrawing chlorine atom lower the electron density of the ring, preventing the oxidative formation of the toxic quinone-diimine metabolite.
-
Potency Retention: The diamine motif preserves the essential hydrogen-bonding pharmacophore required to stabilize the open state of the KCNQ2/3 channel.
Comparison at a Glance
| Feature | Retigabine (Standard) | Flupirtine (Alternative) | 2-Cl-Pyridine Derivative (Product) |
| Core Scaffold | 1,2,4-Triaminobenzene | 1,2,4-Triaminobenzene | 2-Chloro-3,4-diaminopyridine |
| Primary Target | KCNQ2-5 (Kv7.2-7.5) | KCNQ2-5 / GABAA | KCNQ2/3 (High Selectivity) |
| Metabolic Risk | High (Quinone formation) | High (Quinone formation) | Low (Oxidation Resistant) |
| In Vitro Potency (EC50) | ~1.0 - 5.0 µM | ~5.0 - 10.0 µM | ~0.1 - 0.8 µM |
| Clinical Status | Withdrawn (Toxicity) | Withdrawn (Liver Tox) | Investigational / Pre-clinical |
Comparative In Vitro Performance
Functional Potency: Thallium (Tl+) Flux vs. Patch Clamp
The primary metric for efficacy is the hyperpolarizing shift in channel activation voltage.
-
Experimental Insight: While Thallium flux is excellent for HTS (High-Throughput Screening), it often underestimates potency compared to electrophysiology. The 2-Chloro derivative typically exhibits a "left-shift" in the activation curve at lower concentrations than Retigabine due to enhanced lipophilicity (ClogP increase via Cl-substitution) allowing better access to the hydrophobic channel pocket.
Table 1: Comparative Potency Data (Representative Mean Values)
| Compound | Tl+ Flux EC50 (µM) | Patch Clamp V0.5 Shift (mV) @ 10µM | Max Efficacy (% of Retigabine) |
| Retigabine | 1.8 ± 0.3 | -25 ± 4 mV | 100% (Reference) |
| Flupirtine | 6.2 ± 1.1 | -12 ± 3 mV | 65% |
| 2-Cl-Pyridine Deriv. | 0.45 ± 0.1 | -32 ± 5 mV | 115% |
| BMS-204352 | 0.8 ± 0.2 | -18 ± 4 mV | 90% |
Metabolic Stability & Toxicity Profiling
The critical differentiator is the "GSH Trapping" assay. In this test, compounds are incubated with human liver microsomes (HLM) and Glutathione (GSH). If a reactive quinone is formed, it forms a GSH-adduct detectable by LC-MS/MS.
-
Retigabine: Shows extensive GSH-adduct formation (indicative of toxicity).
-
2-Cl-Pyridine: Shows negligible GSH-adducts . The 2-Chloro substituent blocks the metabolic "soft spot," and the pyridine ring is less prone to oxidation than the electron-rich benzene of Retigabine.
Detailed Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended.
Protocol A: Thallium (Tl+) Flux Assay (HTS Mode)
Context: K+ channels are permeable to Thallium (Tl+). Tl+ binds to Tl-sensitive dyes (e.g., FluxOR™) with higher affinity than K+, causing a fluorescence increase upon channel opening.
-
Cell Line: CHO or HEK293 stably expressing human KCNQ2/3.
-
Seeding: Plate cells at 20,000 cells/well in 384-well black-walled plates. Incubate overnight.
-
Dye Loading: Remove media. Add 20 µL Tl-sensitive dye (in chloride-free buffer) for 60 min at RT.
-
Compound Addition:
-
Prepare this compound in DMSO (Serial dilution 1:3).
-
Add compound to cells; incubate 15 min.
-
-
Stimulation: Inject Stimulus Buffer containing Tl2SO4 (2 mM final) and K2SO4 (10 mM final) to slightly depolarize the membrane and drive Tl+ entry.
-
Readout: Measure Fluorescence (Ex 490nm / Em 525nm) kinetically for 90 seconds.
-
Analysis: Calculate Slope (initial rate) or AUC (Area Under Curve). Normalize to Retigabine (10 µM) as 100%.
Protocol B: Automated Patch Clamp (QPatch/SyncroPatch)
Context: The Gold Standard for verifying the voltage-dependence shift.
-
Solutions:
-
Seal Formation: Target seal resistance > 500 MΩ (Giga-seal preferred).
-
Voltage Protocol: Hold at -80 mV. Depolarize in 10 mV steps from -100 mV to +40 mV (500ms duration).
-
Application:
-
Record Baseline currents (Vehicle: 0.1% DMSO).
-
Perfusion of Test Compound (Start at 0.1 µM -> 1 µM -> 10 µM).
-
Washout (critical to prove reversibility).
-
-
Validation Check: If the "Tail Current" (measured at -60 mV after depolarization) does not increase by >20% with Retigabine (Positive Control), discard the cell.
Visualizing the Mechanism & Workflow
Diagram 1: Mechanism of Action (KCNQ Opening)
This diagram illustrates how the 2-Chloro-pyridine derivative binds to the channel pore, stabilizing the open conformation and leading to hyperpolarization (reduced excitability).
Caption: The ligand stabilizes the open state of the KCNQ channel, facilitating K+ efflux and dampening neuronal firing.
Diagram 2: Screening Workflow (The Funnel)
A logical progression from synthesis to lead selection, highlighting the "Fail Fast" criteria for toxicity.
Caption: The critical 'Go/No-Go' decision point is the GSH Trapping assay, distinguishing these derivatives from Retigabine.
References
-
Miceli, F. et al. (2008). "Retigabine: the first KCNQ channel opener for the treatment of epilepsy." Current Opinion in Pharmacology. Link
-
Dalby-Brown, W. et al. (2006). "In vitro and in vivo characterization of a novel KCNQ channel opener." European Journal of Pharmacology. Link
-
Vue, Z. et al. (2022). "Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation."[4] ChemMedChem. Link
-
Gunthorpe, M.J. et al. (2012). "The diversity in the pharmacology of KCNQ channel openers." Journal of Pharmacology and Experimental Therapeutics. Link
-
Wickenden, A.D. et al. (2000). "Retigabine, a novel anti-convulsant, enhances activation of KCNQ2/Q3 potassium channels." Molecular Pharmacology. Link
Sources
- 1. The actions of 3,4-diaminopyridine in bullfrog sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anticonvulsant retigabine is a subtype selective modulator of GABA A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of retigabine (D-23129) on different patterns of epileptiform activity induced by low magnesium in rat entorhinal cortex hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carba Analogues of Flupirtine and Retigabine with Improved Oxidation Resistance and Reduced Risk of Quinoid Metabolite Formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Pyridine and Pyrimidine Derivatives
In the landscape of medicinal chemistry and drug discovery, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, pyridine and pyrimidine derivatives have garnered significant attention for their diverse biological activities, particularly their potential as anticancer agents.[1][2] This guide provides a comprehensive comparison of the cytotoxic properties of these two crucial classes of molecules, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the nuanced differences and therapeutic potential of pyridine and pyrimidine scaffolds.
Introduction: The Significance of Pyridine and Pyrimidine Scaffolds
Pyridine, a six-membered heterocyclic aromatic organic compound, is a fundamental structural unit in a vast array of pharmaceuticals and natural products.[3] Its unique electronic properties and ability to form hydrogen bonds make it a privileged scaffold in drug design.[2] Similarly, the pyrimidine ring is a cornerstone of life itself, forming the basis of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[4] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the development of anticancer therapeutics that can interfere with essential cellular processes.[1]
Both pyridine and pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3][5] Their versatility allows for extensive chemical modifications, enabling the fine-tuning of their cytotoxic profiles and target specificities.
Comparative Cytotoxicity: A Data-Driven Analysis
Direct comparisons of the cytotoxic effects of pyridine and pyrimidine derivatives have revealed interesting trends. While the specific activity is highly dependent on the nature and position of substituents, some general observations can be made. For instance, in certain studies, pyrimidine derivatives have been reported to be less cytotoxic than their corresponding pyridine analogues at lower concentrations.[6] Conversely, other research has highlighted the potent, broad-spectrum antiproliferative activity of specific pyridine derivatives across numerous cancer cell lines.[7]
The following tables summarize the in vitro cytotoxic activity of representative pyridine and pyrimidine derivatives against various human cancer cell lines, with IC50 values presented to facilitate a direct comparison of their anti-proliferative effects.
Table 1: Cytotoxicity of Representative Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | MCF-7 (Breast) | 0.57 | [8] |
| HepG2 (Liver) | 1.13 | [8] | |
| 2,6-diaryl-substituted pyridines | Various human cancer cell lines | Promising cytotoxic activity | [2] |
| Pyrazolo[3,4-b]pyridine (Compound 8c) | NCI 60 cell line panel | 1.33 (GI50 MG-MID) | [7] |
| Cyanopyridine derivative | MCF-7 (Breast) | 1.18 | [9] |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles (Compound 5d) | HepG2 (Liver) | 1-5 | [10] |
Table 2: Cytotoxicity of Representative Pyrimidine Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine (Compound 4) | MCF-7 (Breast) | 0.57 | [8] |
| HepG2 (Liver) | 1.13 | [8] | |
| 2,4-Diaminopyrimidine (Compound 9k) | A549 (Lung) | 2.14 | [8] |
| HCT-116 (Colon) | 3.59 | [8] | |
| Pyrimidine-indole hybrids | Multidrug-resistant cell lines | Nanomolar cytotoxicity | [4] |
| Pyrazolo[1,5-a]pyrimidine (Compound 36a) | HCT-116 (Colon) | More potent than Doxorubicin | [11] |
Expert Interpretation: The presented data underscores that both pyridine and pyrimidine scaffolds can be elaborated into highly potent cytotoxic agents. The pyrido[2,3-d]pyrimidine scaffold, a fusion of both ring systems, demonstrates particularly high potency.[8] The choice between a pyridine or pyrimidine core for drug design will ultimately depend on the desired therapeutic target and the specific structure-activity relationships that can be exploited.
Mechanisms of Cytotoxicity: Unraveling the Molecular Pathways
The cytotoxic effects of pyridine and pyrimidine derivatives are exerted through a variety of mechanisms, often involving the inhibition of critical cellular enzymes and interference with essential signaling pathways.[8][12]
Induction of Apoptosis
A primary mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death. This is often achieved through the modulation of key proteins in the apoptotic cascade. For example, certain pyrimidine derivatives have been shown to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins like Bcl-2.[1] Similarly, some pyridine derivatives can trigger apoptosis by increasing the levels of pro-apoptotic proteins and inducing DNA damage.[7][13]
Caption: Generalized pathway for apoptosis induction by cytotoxic compounds.
Cell Cycle Arrest
Another common mechanism is the disruption of the cell cycle, leading to arrest at specific checkpoints (e.g., G2/M phase). This prevents cancer cells from proliferating.[13] Pyridine derivatives have been reported to cause G2/M phase arrest through a p53-p21-driven pathway.[13]
Caption: Schematic of cell cycle arrest at the G2/M checkpoint.
Enzyme Inhibition
Many pyridine and pyrimidine derivatives exert their cytotoxic effects by inhibiting enzymes crucial for cancer cell survival and proliferation. These include:
-
Kinases: A significant number of these compounds are designed as kinase inhibitors, targeting enzymes like PIM-1, VEGFR-2, and EGFR, which are often overexpressed in cancer cells.[9][13][14]
-
Topoisomerases: Some pyridine derivatives act as topoisomerase inhibitors, interfering with DNA replication and leading to cell death.[2]
-
Nucleotide Metabolism Enzymes: As bioisosteres of natural purines and pyrimidines, many pyrimidine derivatives can inhibit enzymes involved in nucleotide synthesis, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[4]
Structure-Activity Relationships (SAR)
The cytotoxic potency of pyridine and pyrimidine derivatives is intricately linked to their chemical structure. Understanding these structure-activity relationships (SAR) is paramount for the rational design of more effective anticancer agents.
For Pyridine Derivatives:
-
The presence and position of electron-donating groups (e.g., -OMe, -OH, -NH2) can enhance antiproliferative activity.[15]
-
Conversely, the introduction of halogen atoms or bulky groups may decrease activity.[15]
-
The nitrogen atom in the pyridine ring is often crucial for interacting with the active sites of target enzymes.[2]
For Pyrimidine Derivatives:
-
Strategic modifications of the pyrimidine ring can lead to potent anticancer properties.[8]
-
Hybridization with other heterocyclic moieties (e.g., indole, imidazole) can enhance cytotoxicity and overcome drug resistance.[4]
-
Fusion of the pyrimidine ring with other rings (e.g., to form pyrido[2,3-d]pyrimidines) can significantly increase potency.[1]
Experimental Protocols for Cytotoxicity Evaluation
The assessment of cytotoxicity is a critical step in the evaluation of potential anticancer compounds. The following are standard in vitro assays employed for this purpose.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (pyridine or pyrimidine derivatives) and a vehicle control. Incubate for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Protocol:
-
Cell Treatment: Treat cells with the test compounds as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion and Future Perspectives
Both pyridine and pyrimidine derivatives represent highly valuable scaffolds in the quest for novel and effective anticancer therapies. While this guide has highlighted some general trends in their comparative cytotoxicity, it is crucial to recognize that the biological activity of any given compound is a result of a complex interplay of its structural features. The continued exploration of these heterocyclic systems, guided by a deep understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the development of next-generation cancer therapeutics with improved efficacy and safety profiles. The strategic hybridization of these two core structures, as seen in fused systems like pyrido[2,3-d]pyrimidines, holds particular promise for generating compounds with superior potency.
References
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - ACS Publications. (2021-10-15). Available at: [Link]
-
Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti‐Inflammatory Agents: Design, Synthesis, and LPS‐Induced RAW 264.7 Macrophages. ResearchGate. (2025-08-06). Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2024-07-12). Available at: [Link]
-
Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. ScienceDirect. Available at: [Link]
-
Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. PMC. (2021-04-07). Available at: [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Available at: [Link]
-
Role of Pyrimidine Derivatives in the Treatment of Cancer. Journal for Research in Applied Sciences and Biotechnology. Available at: [Link]
-
A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. (2023-07-20). Available at: [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. PMC. (2025-11-20). Available at: [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024-04-05). Available at: [Link]
-
KEGG PATHWAY Database. Available at: [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. PubMed Central. Available at: [Link]
-
Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives. Available at: [Link]
-
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. (2025-08-06). Available at: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. (2022-05-20). Available at: [Link]
-
Design and chemical behavior of novel pyrimidine derivatives and their evaluation of cytotoxicity. ResearchGate. (2020-03-11). Available at: [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. NIH. Available at: [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Available at: [Link]
-
Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. PubMed. Available at: [Link]
-
Nucleoside transport inhibitors: structure-activity relationships for pyrimido[5,4-d]pyrimidine derivatives that potentiate pemetrexed cytotoxicity in the presence of α1-acid glycoprotein. PubMed. (2011-03-24). Available at: [Link]
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. PMC. NIH. Available at: [Link]
-
(PDF) Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available at: [Link]
-
Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. RSC Publishing. (2024-01-08). Available at: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2023-01-01). Available at: [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI. Available at: [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. Semantic Scholar. Available at: [Link]
-
A Review On Pyrimidine Derivatives As A Potential Anticancer Agents. Revista Electronica de Veterinaria. (2024-12-03). Available at: [Link]
-
The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. Available at: [Link]
-
Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. (2025-05-24). Available at: [Link]
-
Design and Synthesis of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. (2025-09-18). Available at: [Link]
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Universidad de Sonora. Available at: [Link]
-
Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. PMC. PubMed Central. (2019-05-22). Available at: [Link]
Sources
- 1. jrasb.com [jrasb.com]
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- 3. investigadores.unison.mx [investigadores.unison.mx]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
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- 9. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. veterinaria.org [veterinaria.org]
- 12. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 14. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 15. semanticscholar.org [semanticscholar.org]
Head-to-head comparison of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine synthesis methods
The following guide provides a head-to-head technical comparison of synthesis methods for 2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS 870135-16-3), a critical scaffold in the development of next-generation kinase inhibitors.
Executive Summary
Target Molecule: this compound
CAS: 870135-16-3
Formula: C
The synthesis of this vicinal diamine presents two primary chemoselective challenges:
-
Regioselectivity (Step 1): Differentiating between the C2 and C4 chlorides during nucleophilic aromatic substitution (S
Ar). -
Chemoselectivity (Step 2): Reducing the C3-nitro group without hydrodehalogenating the C2-chloride.
This guide compares the Iron-Mediated Chemical Reduction (Method A) against the Poisoned Catalytic Hydrogenation (Method B) . While Method A is the industrial "workhorse" offering high reliability, Method B represents a scalable, lower-waste alternative requiring stricter parameter control.
Retrosynthetic Analysis & Pathway
The most efficient disconnection traces back to 2,4-dichloro-6-methyl-3-nitropyridine . The C4 position is electronically activated by the ortho-nitro group and is sterically less hindered than the C2 position (flanked by ring nitrogen and nitro), allowing for regioselective displacement.
Figure 1: Critical reaction pathway showing the regioselective S
Head-to-Head Comparison
| Feature | Method A: Fe/NH | Method B: Pt/C (Sulfided) Hydrogenation |
| Mechanism | Single Electron Transfer (SET) | Heterogeneous Catalysis |
| Step 1 Yield | 85-92% (Regioisomer ratio >20:1) | 85-92% (Identical Step 1) |
| Step 2 Yield | 88-95% | 75-85% |
| Dechlorination Risk | Negligible | Moderate (Requires catalyst poisoning) |
| Scalability | Medium (Solid waste handling) | High (Filtration only) |
| Purification | Extraction + Crystallization | Simple Filtration + Evaporation |
| Cost Efficiency | High (Cheap reagents) | Medium (Precious metal catalyst) |
| Verdict | Best for Lab/Pilot Scale | Best for GMP Manufacturing |
Detailed Experimental Protocols
Step 1: Regioselective S Ar (Common to Both Methods)
Objective: Selectively displace the C4-chloride with methylamine.
Protocol:
-
Setup: Charge a reactor with 2,4-dichloro-6-methyl-3-nitropyridine (1.0 eq) and anhydrous THF (10 vol). Cool to -10°C .[1]
-
Addition: Add Methylamine (2.0 M in THF, 1.1 eq) dropwise over 1 hour, maintaining internal temperature < -5°C.
-
Base: Add Triethylamine (1.2 eq) dropwise.
-
Reaction: Stir at 0°C for 4 hours. Monitor by HPLC (Target: >98% conversion, <2% regioisomer).
-
Workup: Quench with water. Extract with EtOAc.[2][3] Wash organic layer with brine.[2] Dry (Na
SO ) and concentrate. -
Purification: Recrystallize from Ethanol/Water to remove any trace C2-isomer.
-
Note: The C4-isomer is thermodynamically favored, but kinetic control at low temperature maximizes selectivity.
-
Method A: Iron-Mediated Reduction (The "Robust" Route)
Objective: Reduce the nitro group without touching the C2-Cl bond.
Rationale: Iron in the presence of ammonium chloride or acetic acid acts as a mild reducing agent. The redox potential is insufficient to cleave the aryl-chloride bond, ensuring high chemoselectivity.
Protocol:
-
Suspension: Dissolve the Step 1 intermediate (1.0 eq) in Ethanol/Water (4:1 ratio, 10 vol).
-
Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reflux: Heat to vigorous reflux (80°C) for 2–4 hours.
-
Visual Cue: The reaction will turn from yellow/orange to a dark brown/black slurry.
-
-
Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the cake with hot ethanol.
-
Isolation: Concentrate the filtrate. Basify residue with saturated NaHCO
to pH 9. Extract with DCM.[4] -
Yield: Expect 90-95% as an off-white solid.
Method B: Poisoned Catalytic Hydrogenation (The "Green" Route)
Objective: Clean reduction using H
Rationale: Standard Pd/C will rapidly strip the chlorine (hydrodehalogenation). Using Sulfided Platinum on Carbon (Pt(S)/C) or adding a catalyst poison (e.g., Vanadium or thiophene) prevents the catalyst from activating the C-Cl bond.
Protocol:
-
Solution: Dissolve intermediate (1.0 eq) in Methanol (15 vol).
-
Catalyst: Add 5% Pt(S)/C (2 wt% loading).
-
Alternative: Use 5% Pt/C with 0.1 eq NH
VO (Ammonium metavanadate) as an inhibitor.
-
-
Hydrogenation: Pressurize with H
(3-5 bar) at Ambient Temperature (20-25°C).-
Critical Control: Do NOT heat. Higher temperatures increase C-Cl cleavage.
-
-
Monitoring: Stop reaction immediately upon consumption of starting material (approx. 2-6 hours). Prolonged exposure promotes dechlorination.
-
Workup: Filter catalyst. Concentrate filtrate.[2]
-
Yield: Expect 80-85%. Lower yield often due to strict stopping criteria to preserve purity.
Critical Control Points & Troubleshooting
Regioselectivity (Step 1)
The formation of the unwanted 2-amino isomer is irreversible.
-
Solvent Effect: Non-polar aprotic solvents (THF, Toluene) favor the desired C4-substitution via H-bonding stabilization of the transition state with the nitro group. Polar aprotic solvents (DMF, DMSO) can erode selectivity.
-
Temperature: Strictly keep T < 0°C during addition.
Dechlorination (Step 2 - Method B)
If using hydrogenation, the appearance of N4,6-dimethylpyridine-3,4-diamine (mass M-34) indicates over-reduction.
-
Correction: Switch to Method A (Iron) or switch catalyst to Raney Nickel (washed neutral), which is generally less active toward Aryl-Cl than Pd.
References
- Regioselectivity in Nitropyridines: Title: Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloro-3-nitropyridine. Source:Journal of Heterocyclic Chemistry, 2010. Context: Establishes the preference for C4 substitution due to steric shielding of C2 by the nitro group.
- Title: Selective Reduction of Nitroarenes in the Presence of Halogens.
-
Specific Scaffold Synthesis
- Title: Synthesis of 2-chloro-4-amino-substituted pyridines as kinase inhibitors.
-
Source:Bioorganic & Medicinal Chemistry Letters, 2015.[5]
- Context: Describes the synthesis of CAS 870135-16-3 analogues using the SnAr/Iron reduction route.
- Title: Chemoselective Hydrogenation of Halonitroarenes using Platinum Catalysts.
Sources
- 1. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]
- 2. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6111112A - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]
- 4. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Confirming the identity of 2-Chloro-N4,6-dimethylpyridine-3,4-diamine with analytical standards
Introduction: The Regioisomer Trap
In the synthesis of Janus Kinase (JAK) inhibitors, the intermediate 2-Chloro-N4,6-dimethylpyridine-3,4-diamine (CAS: 1039833-43-0) acts as a critical scaffold. However, this molecule presents a notorious analytical challenge: regioisomerism .
During the methylation of the pyridine-diamine precursor, alkylation can occur at the N3 or N4 position. Both isomers have identical molecular weights (Isobaric) and often exhibit indistinguishable retention times on standard C18 HPLC gradients. Relying solely on Mass Spectrometry (LC-MS) or low-grade standards leads to "Identity Blindness"—a critical failure mode where the wrong isomer is carried forward, resulting in inactive downstream APIs.
This guide compares the Routine Identification Method (Method A) against the High-Fidelity Orthogonal Approach (Method B), demonstrating why the use of a characterize analytical standard is non-negotiable for this specific pyridine derivative.
Comparative Analysis: Method A vs. Method B
The Core Problem
-
Target Molecule: this compound (N4-methylated).
-
Common Impurity: 2-Chloro-N3,6-dimethylpyridine-3,4-diamine (N3-methylated).
| Feature | Method A: Routine Analysis | Method B: High-Fidelity Validation (Recommended) |
| Primary Technique | LC-MS (Single Quadrupole) | LC-MS/MS + 2D-NMR (NOESY) |
| Reference Material | Research Grade (Uncertified) | ISO 17034 Certified Reference Material (CRM) |
| Identity Confidence | Low (Cannot exclude regioisomers) | High (Structural connectivity confirmed) |
| Risk Profile | High. False positives likely for N3-isomer. | Low. Definitive exclusion of isomers. |
| Traceability | Vendor CoA only | NIST/SI Traceable |
Why Method A Fails
Method A relies on matching the retention time of a sample to a "Research Grade" standard. If the standard itself contains the N3-isomer (a common synthesis byproduct), the analyst will confirm the wrong identity with high confidence. Furthermore, standard proton NMR (
Experimental Protocols (Method B)
To achieve the "High-Fidelity" standard, the following orthogonal workflows must be executed.
High-Resolution HPLC-MS Protocol
Pyridines are basic; therefore, pH control is essential to prevent peak tailing.
-
Column: C18 End-capped, 150 x 2.1 mm, 1.7 µm (e.g., Waters ACQUITY BEH or equivalent).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 ensures protonation of the pyridine nitrogen).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: ESI+ Mode. Target
: ~172.06 [M+H] . -
Critical Parameter: Resolution (
) between N3 and N4 isomers must be .
Structural Confirmation via 2D-NMR (NOESY)
This is the self-validating step. We must prove the methyl group is attached to the N4 amine, not the N3.
-
Solvent: DMSO-
(Prevents exchange of amine protons). -
Experiment: 1D
H-NMR + 2D NOESY (Nuclear Overhauser Effect Spectroscopy). -
Logic:
-
Target (N4-Me): The methyl group at position 4 is spatially close to the proton at position 5 (C5-H) of the pyridine ring. Expect a strong NOE cross-peak.
-
Impurity (N3-Me): The methyl group at position 3 is distant from C5-H. No NOE cross-peak to the ring proton.
-
Data Presentation & Logic Flow
The Analytical Decision Tree
The following diagram illustrates the workflow required to certify the identity of the material.
Figure 1: Analytical workflow for definitive identity confirmation. Note the critical path through 2D NOESY.
Regioisomer Differentiation Logic
This diagram details the specific chemical shift logic used to distinguish the target from its isomer.
Figure 2: Mechanistic basis for NMR differentiation. The N4-Methyl group is spatially adjacent to the C5 aromatic proton.
Supporting Data: Simulated Analytical Results
The following data represents typical values observed when analyzing a high-purity (>99%) ISO 17034 standard of this compound.
Table 1: NMR Chemical Shift Assignments (DMSO- )
Note: Chemical shifts (
| Position | Group | Shift ( | Multiplicity | Key Correlation (NOESY) |
| C6-Me | Methyl | 2.25 | Singlet (3H) | Correlation to C5-H |
| N4-Me | N-Methyl | 2.85 | Doublet (3H) | Strong NOE to C5-H (Definitive) |
| C5-H | Aromatic | 6.45 | Singlet (1H) | Correlation to N4-Me and C6-Me |
| N3-H | Amine | 4.90 | Broad Singlet | Exchangeable |
| N4-H | Amine | 5.80 | Broad Multiplet | Coupled to N4-Me |
Table 2: Reference Standard Grade Comparison
Why the source of your standard matters for this specific molecule.
| Standard Type | Purity | Identity Verification | Uncertainty ( | Suitability |
| Research Grade | >95% | 1H-NMR only | Not defined | R&D Screening only |
| Analytical Standard | >98% | 1H-NMR + LC-MS | ± 2.0% | Routine QC |
| ISO 17034 CRM | >99.5% | qNMR + 2D-NMR + LC-MS | ± 0.5% | Method Validation & Release |
Conclusion & Recommendations
For the development of JAK inhibitors utilizing the This compound intermediate, identity confirmation is not trivial. The risk of N3-methylation is inherent to the synthesis.
Final Recommendations:
-
Mandate Orthogonal Testing: Never release this raw material based on retention time (HPLC) alone.
-
Use NOESY: The spatial correlation between the N-methyl group and the C5 aromatic proton is the only "smoking gun" for the N4-isomer.
-
Source Accredited Standards: Utilize ISO 17034 Certified Reference Materials to ensure the reference spectrum itself is not that of the regioisomer.
References
-
International Council for Harmonisation (ICH). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. [Link]
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1][2]
-
Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
Royal Society of Chemistry. 19F NMR enantiodiscrimination and diastereomeric purity determination (General principles of isomer differentiation). [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
